Levovirin valinate hydrochloride
Description
Properties
CAS No. |
705930-02-5 |
|---|---|
Molecular Formula |
C13H22ClN5O6 |
Molecular Weight |
379.80 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C13H21N5O6.ClH/c1-5(2)7(14)13(22)23-3-6-8(19)9(20)12(24-6)18-4-16-11(17-18)10(15)21;/h4-9,12,19-20H,3,14H2,1-2H3,(H2,15,21);1H/t6-,7-,8-,9-,12-;/m0./s1 |
InChI Key |
BZAMJGAXDMZZKX-JSNLFJDGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levovirin valinate hydrochloride; Levovirin valinate HCl; R-1518; R 1518; R1518; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Levovirin Valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin valinate hydrochloride (formerly known as R1518) is a valine ester prodrug of levovirin, the L-enantiomer of ribavirin.[1] It was developed as an investigational therapeutic agent for the treatment of Hepatitis C Virus (HCV) infection. As a prodrug, this compound is designed to enhance the oral bioavailability of the active compound, levovirin.[1] Upon oral administration, it is rapidly and comprehensively converted to levovirin. This guide delves into the core mechanism of action of levovirin, drawing upon the established understanding of its close analog, ribavirin, and highlighting key distinctions.
Pharmacokinetics of this compound
A Phase 1, single- and multiple-dose clinical trial in healthy volunteers elucidated the pharmacokinetic profile of this compound. Following oral administration, the prodrug is rapidly absorbed and converted to levovirin.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) of Levovirin | 2 hours | [1] |
| Half-life (T½) of Levovirin | 6 to 8 hours | [1] |
| Half-life (T½) of this compound | < 1 hour | [1] |
| Relative Exposure (this compound/levovirin) | < 6% | [1] |
| Accumulation Ratio (twice-daily regimen) | 1.3 to 1.5 | [1] |
| Urinary Recovery (levovirin equivalent dose) | 75% to 90% | [1] |
Experimental Protocol: Phase 1 Clinical Trial and Pharmacokinetic Analysis
-
Study Design: A two-part, single- and multiple-dose, randomized, double-blind, placebo-controlled study in healthy male and female volunteers.
-
Dosing: Single ascending doses and multiple doses (twice daily) of this compound were administered orally.
-
Sample Collection: Serial blood samples were collected at predefined time points post-dose. Urine was collected over specified intervals.
-
Bioanalytical Method: Plasma and urine concentrations of this compound and levovirin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and T½ from the plasma concentration-time data. Urinary excretion was calculated as the percentage of the administered dose recovered in the urine.[1]
Core Mechanism of Action
The antiviral activity of levovirin, the active metabolite of this compound, is believed to be multifaceted, primarily targeting the replication machinery of the Hepatitis C virus. The proposed mechanisms are largely analogous to those of ribavirin, with at least one critical difference. The primary mechanisms include:
-
Inhibition of HCV NS5B RNA-Dependent RNA Polymerase: Levovirin is intracellularly phosphorylated to its active triphosphate form, levovirin triphosphate (LTP). LTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, NS5B. By mimicking the natural nucleotide substrates (ATP or GTP), LTP can be incorporated into the nascent viral RNA chain, leading to chain termination and halting viral replication.
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Levovirin monophosphate (LMP) is a potent inhibitor of the host enzyme IMPDH. This enzyme is crucial for the de novo synthesis of guanosine triphosphate (GTP). By inhibiting IMPDH, levovirin depletes the intracellular pool of GTP, a vital building block for viral RNA synthesis. This GTP depletion sensitizes the virus to the effects of polymerase inhibitors and further hinders viral replication.
Signaling Pathway of Levovirin's Antiviral Action
Caption: Proposed mechanism of action of this compound.
Key Distinction from Ribavirin: Lack of Mutagenic Activity
A significant body of evidence suggests that a major component of ribavirin's anti-HCV activity is its ability to act as an RNA virus mutagen, inducing an "error catastrophe" in the replicating viral population. However, studies utilizing an HCV replicon system in Huh7 cells have demonstrated that levovirin, unlike ribavirin, does not exhibit mutagenic effects. This suggests that the antiviral action of levovirin is primarily mediated through direct inhibition of viral replication and depletion of essential nucleotides, rather than by increasing the viral mutation rate.
Experimental Workflow for Assessing Viral Mutagenesis
References
In-Depth Technical Guide to the Physicochemical Properties of Levovirin Valinate Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin valinate hydrochloride is the L-valine ester prodrug of Levovirin, an L-enantiomer of the broad-spectrum antiviral agent Ribavirin.[1][2] Developed as an investigational new drug for the treatment of Hepatitis C virus (HCV), this prodrug strategy aims to enhance the oral bioavailability of the parent compound, Levovirin.[1][3][4] Upon oral administration, this compound is rapidly and extensively hydrolyzed in vivo by esterases to yield Levovirin and the naturally occurring amino acid, L-valine.[1][2][4] This guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound powder, offering critical data and standardized experimental protocols for its characterization.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[4] As a hydrochloride salt, it is expected to exhibit enhanced stability and aqueous solubility compared to its free base form.[4] While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated by examining the parent compound, Levovirin, and other structurally related L-valine ester prodrugs such as Valacyclovir and Valganciclovir.
Data Summary
The following tables summarize the key physicochemical properties of this compound, its parent compound Levovirin, and analogous antiviral prodrugs. This comparative data is essential for formulation development, analytical method development, and regulatory submissions.
| Identifier | This compound | Reference |
| IUPAC Name | [(2S,3R,4S,5S)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | [4] |
| Synonyms | R-1518, Levovirin valinate HCl | [3] |
| CAS Number | 705930-02-5 | [3][4] |
| Molecular Formula | C13H22ClN5O6 | [4] |
| Molecular Weight | 379.80 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
Table 1: General Properties of this compound
| Property | Levovirin Valinate HCl (Expected) | Levovirin (L-Ribavirin) | Valacyclovir HCl | Valganciclovir HCl | Reference |
| Melting Point (°C) | Data not available | 174-176 | 170-172 | Data not available | [5][6] |
| Aqueous Solubility | Highly Soluble | Sparingly Soluble | 174 mg/mL at 25°C | 70 mg/mL at 25°C, pH 7.0 | [4][7][8][9] |
| Solubility in other Solvents | Soluble in DMSO | Soluble in DMSO (~11 mg/ml) | Data not available | Soluble in DMSO (~20 mg/ml) | [4][7][10] |
| pKa | Data not available | Data not available | 1.90, 7.47, 9.43 | 7.6 | [8][9] |
| LogP (predicted) | -1.4 | -1.8 | -0.99 | -0.81 | [11][12][13][14] |
Table 2: Comparative Physicochemical Properties
Biological Transformation
As a prodrug, the primary biological significance of this compound is its efficient conversion to the active antiviral agent, Levovirin. This biotransformation is a critical step in its mechanism of action.
Metabolic Pathway
Following oral administration, this compound undergoes rapid first-pass metabolism.[11] Intestinal and hepatic esterases hydrolyze the L-valine ester bond, releasing equimolar amounts of Levovirin and L-valine.[1][4] This process significantly improves the systemic exposure to Levovirin compared to direct oral administration of the parent drug.[1]
References
- 1. Single- and multiple-dose pharmacokinetics of this compound (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medkoo.com [medkoo.com]
- 4. Buy this compound (EVT-272686) | 705930-02-5 [evitachem.com]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 705930-02-5|Levovirin valinate HCl|L-Valine, 5'-ester with 1-beta-L-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide, hydrochloride (11)|-范德生物科技公司 [39.100.107.131]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. Levovirin valinate HCl [cnreagent.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. news-medical.net [news-medical.net]
- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 14. infinitalab.com [infinitalab.com]
Navigating the Physicochemical Landscape of Levovirin Valinate Hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers a comprehensive overview of the solubility and stability of Levovirin valinate hydrochloride, an antiviral agent. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, detailed experimental protocols, and visual workflows to support further research and formulation development. While specific quantitative data for this compound is not extensively available in the public domain, this guide compiles existing information and establishes a framework for its experimental determination based on established pharmaceutical testing methodologies.
Physicochemical Properties
This compound is the L-valine ester prodrug of levovirin, an L-enantiomer of the broad-spectrum antiviral agent ribavirin. The hydrochloride salt form is utilized to enhance the aqueous solubility of the molecule.[1]
Appearance: White to off-white crystalline powder.[1]
Solubility Profile
The valine ester and hydrochloride salt moieties of this compound are designed to improve its oral bioavailability.[1][2] Formation of the hydrochloride salt significantly enhances its solubility in aqueous media.[1]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Highly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][3] |
Quantitative solubility data (e.g., in mg/mL) across a range of pH values and in various solvent systems is not publicly available and would require experimental determination.
Stability Profile
This compound is reported to be stable under standard storage conditions. However, it exhibits sensitivity to environmental factors such as light and moisture.[1] Proper storage is crucial to maintain its integrity.
Table 2: Stability and Storage Recommendations for this compound
| Condition | Stability Information | Recommended Storage | Reference |
| General | Stable under normal storage conditions. | Store in a well-closed container. | [1] |
| Light | Sensitive to light. | Protect from light. Store in a dark environment. | [1][3] |
| Moisture | Sensitive to moisture. | Store in a dry place. | [1][3] |
| Temperature (Short-term) | Stable for days to weeks at refrigerated temperatures. | 0 - 4 °C. | [3] |
| Temperature (Long-term) | Stable for months to years at frozen temperatures. | -20 °C. | [3] |
| Shipping | Stable enough for a few weeks during ordinary shipping. | Shipped under ambient temperature as a non-hazardous chemical. | [3] |
Detailed quantitative stability data from forced degradation studies are not currently available in published literature.
Experimental Protocols
The following sections outline detailed, generalized methodologies for determining the solubility and stability of an active pharmaceutical ingredient (API) like this compound. These protocols are based on standard industry practices and guidelines from the International Council for Harmonisation (ICH).[4]
Equilibrium Solubility Determination
This protocol determines the saturation solubility of this compound in various aqueous media.
Methodology:
-
Preparation of Media: Prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions. Prepare other relevant solvent systems.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each medium in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand. Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove undissolved solids. Dilute the filtered solution as necessary.
-
Analysis: Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL or mol/L.
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial for separating the intact drug from its potential degradation products.[4] Forced degradation studies are performed to generate these degradation products and demonstrate the method's specificity.[4]
4.2.1 HPLC Method Development (General Example)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the drug (e.g., 254 nm).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
4.2.2 Forced Degradation Protocol
Expose solutions of this compound to the following stress conditions:[4][5]
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room or elevated temperature. The ester linkage in this compound is susceptible to base hydrolysis.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid drug and a drug solution to UV and visible light in a photostability chamber.
Samples from each stress condition should be analyzed at various time points by the developed stability-indicating HPLC method to track the formation of degradation products and the loss of the parent drug.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Caption: Postulated Degradation Pathway for Levovirin Valinate HCl.
References
In Vitro Immunomodulatory Activity of Levovirin, the Active Metabolite of Levovirin Valinate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levovirin valinate hydrochloride is a valine ester prodrug of Levovirin, a nucleoside analog that has been investigated for its role in antiviral therapy, particularly against the Hepatitis C virus (HCV). A critical distinction in its mechanism of action is the absence of direct in vitro antiviral activity. Instead, the therapeutic potential of Levovirin is attributed to its immunomodulatory effects. This technical guide provides an in-depth analysis of the available in vitro data, focusing on the immunomodulatory properties of Levovirin. Due to the limited availability of detailed experimental protocols specifically for Levovirin, this guide leverages the extensive research on its stereoisomer, ribavirin, as a comparative model to elucidate its mechanism of action.
Introduction: From Prodrug to Active Immunomodulator
This compound is rapidly and extensively converted to its active form, Levovirin, upon oral administration. This conversion is essential for its biological activity. Unlike many nucleoside analogs, Levovirin does not exhibit direct antiviral effects in standard in vitro assays because it is not a substrate for cellular kinases and therefore is not phosphorylated to an active triphosphate form that can inhibit viral polymerases. Its primary mechanism of action is the modulation of the host immune response.
Prodrug Activation
The activation of this compound to Levovirin is a critical first step for its therapeutic effect. This process is depicted in the workflow below.
Caption: Metabolic conversion of this compound.
Immunomodulatory Mechanism of Action
The therapeutic efficacy of Levovirin is believed to stem from its ability to modulate the host's immune response, shifting it towards a more effective antiviral state. This is primarily achieved by influencing the balance of T-helper (Th) cell responses, promoting a Th1-dominant cytokine profile over a Th2 profile.
Proposed Signaling Pathway
The proposed immunomodulatory action of Levovirin involves the modulation of cytokine production in immune cells, such as peripheral blood mononuclear cells (PBMCs). This leads to an enhanced antiviral state.
Caption: Proposed immunomodulatory effect of Levovirin.
In Vitro Immunomodulatory Activity Data
As previously stated, direct quantitative data for the in vitro antiviral activity of Levovirin is not available due to its mechanism of action. However, studies on its stereoisomer, ribavirin, provide valuable insights into its expected immunomodulatory effects. The following table summarizes the comparative effects of Levovirin and Ribavirin on immune responses.
| Parameter | Levovirin | Ribavirin | Reference(s) |
| Direct Antiviral Activity | Lacks measurable activity in vitro | Broad-spectrum activity against various RNA and DNA viruses. | [1] |
| Phosphorylation | Not a substrate for cellular kinases | Phosphorylated to mono-, di-, and tri-phosphate forms. | [1] |
| Immunomodulation | Promotes a Th1 cytokine response | Promotes a Th1 cytokine response; inhibits Th2 response. | [1] |
| Effect on Cytokines | Expected to increase IFN-γ and decrease IL-4 | Increases IFN-γ and IL-2 (Th1); Decreases IL-4, IL-5, and IL-10 (Th2) in a dose-dependent manner. | [1] |
Experimental Protocols for In Vitro Immunomodulatory Assays
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in heparinized tubes.
-
PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability: Resuspend the isolated PBMCs in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Cell Culture: Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
T-Cell Proliferation Assay
-
Stimulation: Stimulate PBMCs with a mitogen such as phytohemagglutinin (PHA) at a concentration of 5 µg/mL in the presence of varying concentrations of Levovirin or a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add [³H]-thymidine (1 µCi/well) for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure thymidine incorporation using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
Cytokine Production Assay
-
Stimulation: Culture PBMCs as described in section 4.1. Stimulate the cells with PHA (5 µg/mL) in the presence of different concentrations of Levovirin or a vehicle control.
-
Supernatant Collection: After 48 hours of incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of key Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-10) cytokines in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Experimental Workflow Diagram
Caption: Workflow for in vitro immunomodulatory assays.
Conclusion
This compound, through its active metabolite Levovirin, presents a unique mechanism of action that deviates from traditional direct-acting antiviral agents. Its therapeutic potential lies in its ability to modulate the host's immune system, specifically by promoting a Th1-type immune response. While direct in vitro antiviral data is absent, the immunomodulatory effects can be characterized using assays that measure T-cell proliferation and cytokine production. The experimental protocols outlined in this guide, based on established methods for the closely related compound ribavirin, provide a robust framework for the continued investigation and development of Levovirin as a novel immunomodulatory agent for the treatment of viral diseases. Further research is warranted to elucidate the precise molecular targets of Levovirin within immune cells and to quantify its immunomodulatory potency in various in vitro systems.
References
An In-Depth Technical Guide to the In Vivo Conversion of Levovirin Valinate Hydrochloride to Levovirin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levovirin valinate hydrochloride is a valine ester prodrug of levovirin, an antiviral agent investigated for the treatment of hepatitis C virus (HCV). The prodrug strategy is employed to enhance the oral bioavailability of levovirin. Upon oral administration, this compound is designed to be rapidly and efficiently converted to the active parent drug, levovirin, within the body. This guide provides a detailed technical overview of this in vivo conversion process, including the underlying biochemical pathways, pharmacokinetic profile, and the experimental methodologies used to characterize this transformation.
Prodrug Conversion Pathway
The primary mechanism for the in vivo conversion of this compound to levovirin is enzymatic hydrolysis of the valine ester bond. This biotransformation is predominantly mediated by carboxylesterases, a class of enzymes highly expressed in the liver and intestines.
The conversion process can be summarized as follows:
-
Absorption: Following oral administration, this compound is absorbed from the gastrointestinal tract.
-
First-Pass Metabolism: The prodrug is then subject to extensive first-pass metabolism, primarily in the liver and to a lesser extent in the intestine.
-
Enzymatic Hydrolysis: Carboxylesterases, particularly human carboxylesterase 1 (CES1) in the liver and carboxylesterase 2 (CES2) in the intestine, catalyze the hydrolysis of the ester linkage.
-
Release of Active Drug: This enzymatic cleavage releases the active drug, levovirin, and the naturally occurring amino acid, valine.
The released levovirin is then distributed systemically to exert its antiviral effects.
The Pharmacokinetics and Metabolism of Levovirin Valinate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levovirin valinate hydrochloride, a valine ester prodrug of the antiviral agent levovirin, has been developed to enhance the oral bioavailability of the parent compound for the treatment of viral infections, notably Hepatitis C Virus (HCV). This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound and its active moiety, levovirin. Following oral administration, the prodrug is rapidly and extensively hydrolyzed to levovirin. This guide summarizes the available pharmacokinetic data in humans and preclinical species, details the metabolic activation pathway, and outlines the experimental methodologies employed in these assessments.
Introduction
Levovirin is the L-enantiomer of the broad-spectrum antiviral nucleoside analog, ribavirin. While demonstrating antiviral activity, levovirin itself exhibits limited oral bioavailability. To overcome this limitation, this compound was synthesized. As a prodrug, it is designed to be efficiently absorbed from the gastrointestinal tract and then undergo rapid enzymatic hydrolysis to release the active drug, levovirin, into systemic circulation. Understanding the pharmacokinetic profile and metabolic fate of this prodrug is critical for its clinical development and therapeutic application.
Pharmacokinetics
Upon oral administration, this compound is rapidly absorbed and converted to levovirin. The prodrug itself has a very short half-life and is present in systemic circulation at very low concentrations relative to levovirin.
Human Pharmacokinetics
Phase 1 clinical trials in healthy volunteers have characterized the pharmacokinetic profile of levovirin following the oral administration of this compound.
Key Findings:
-
Rapid Conversion: The prodrug is rapidly and exclusively converted to levovirin.[1]
-
Time to Peak Concentration (Tmax): Plasma concentrations of levovirin typically peak approximately 2 hours after oral administration.[1]
-
Half-Life (t1/2): The elimination half-life of levovirin in healthy volunteers ranges from 6 to 8 hours.[1] The half-life of the prodrug, this compound, is less than 1 hour.[1]
-
Food Effect: The pharmacokinetics of levovirin are not significantly affected by the consumption of a high-fat meal.[1]
-
Accumulation: With a twice-daily dosing regimen, an accumulation ratio of 1.3 to 1.5 for levovirin was observed.[1]
-
Excretion: The primary route of elimination for levovirin is renal, with 75% to 90% of the administered dose recovered in the urine as levovirin.[1]
-
Dose Proportionality: An increase in levovirin exposure was found to be slightly disproportionate to the increase in the dose of this compound.[1]
-
Gender Differences: Higher plasma levels of levovirin have been observed in female subjects, which may be attributable to differences in age and renal function.[1]
Table 1: Summary of Levovirin Pharmacokinetic Parameters in Healthy Human Volunteers Following Oral Administration of this compound
| Parameter | Value | Reference |
| Tmax (levovirin) | ~2 hours | [1] |
| t1/2 (levovirin) | 6 - 8 hours | [1] |
| t1/2 (prodrug) | < 1 hour | [1] |
| Accumulation Ratio (BID dosing) | 1.3 - 1.5 | [1] |
| Urinary Excretion (% of dose) | 75% - 90% | [1] |
Preclinical Pharmacokinetics
Pharmacokinetic studies of levovirin have been conducted in various animal species. It is important to note that these studies often investigate the administration of levovirin directly, rather than the prodrug.
Key Findings in Animal Models:
-
Oral absorption and bioavailability of levovirin vary across species.[2]
-
In rats, the oral absorption and bioavailability of levovirin were reported to be 31.3% and 29.3%, respectively.[2]
-
In dogs, the oral absorption and bioavailability of levovirin were higher, at 67.3% and 51.3%, respectively.[2]
-
Cynomolgus monkeys showed lower oral absorption (17.5%) and bioavailability (18.4%) of levovirin.[2]
-
The elimination half-life of levovirin after intravenous administration was 1.47 hours in rats, 3.70 hours in dogs, and 3.50 hours in monkeys.[2]
Table 2: Summary of Levovirin Pharmacokinetic Parameters in Animal Species
| Species | Dose (mg/kg) | Route | Oral Absorption (%) | Bioavailability (%) | t1/2 (IV, hours) | Total Body Clearance (IV, mL/min/kg) | Apparent Volume of Distribution (IV, L/kg) | Reference |
| Sprague-Dawley Rat | 30 | Oral/IV | 31.3 | 29.3 | 1.47 | 8.24 | 0.79 | [2] |
| Beagle Dog | 30 | Oral/IV | 67.3 | 51.3 | 3.70 | 2.96 | 0.95 | [2] |
| Cynomolgus Monkey | 30 | Oral/IV | 17.5 | 18.4 | 3.50 | 2.58 | 0.65 | [2] |
Metabolism
The metabolism of this compound is a critical aspect of its pharmacology, involving a two-step process: initial hydrolysis of the prodrug to release levovirin, followed by the intracellular phosphorylation of levovirin to its active antiviral form.
Prodrug Hydrolysis
This compound is an L-valyl ester of levovirin. In vivo, this ester linkage is rapidly cleaved by esterase enzymes, which are ubiquitous in the body, particularly in the intestine and liver. This hydrolysis releases levovirin and the naturally occurring amino acid, L-valine.
Figure 1: Hydrolysis of this compound.
Intracellular Activation of Levovirin
Following its release, levovirin, as a nucleoside analog, must be phosphorylated intracellularly to exert its antiviral effect. This is a sequential process catalyzed by host cell kinases, resulting in the formation of levovirin-monophosphate (LMP), -diphosphate (LDP), and the active -triphosphate (LTP) metabolites. While specific studies on levovirin are limited, the metabolic pathway is presumed to be analogous to that of ribavirin. Studies on ribavirin have identified adenosine kinase and cytosolic 5'-nucleotidase II as key enzymes in the initial phosphorylation step.
Figure 2: Intracellular Phosphorylation of Levovirin.
Notably, animal studies with levovirin have reported no detectable metabolites in plasma or urine, indicating that the parent drug is the major circulating component and that the phosphorylated metabolites are confined within the intracellular space.[2]
Experimental Protocols
Detailed experimental protocols for the clinical and preclinical studies of this compound are not fully available in the public domain. However, based on standard practices in pharmacokinetic research, the following methodologies are typically employed.
Clinical Pharmacokinetic Study Design
A representative clinical trial to assess the pharmacokinetics of this compound would likely follow the workflow outlined below.
Figure 3: Workflow of a Clinical Pharmacokinetic Study.
-
Study Design: Phase 1 studies are typically conducted in healthy adult volunteers and may involve single ascending dose and multiple-dose cohorts to assess dose proportionality and accumulation, respectively. Food-effect arms may also be included where subjects receive the drug in both fasted and fed states.
-
Sample Collection: Blood samples are collected at predefined time points before and after drug administration. Urine is typically collected over specified intervals.
-
Bioanalytical Method: Plasma and urine concentrations of the prodrug and the active moiety are quantified using a validated bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.
Bioanalytical Method
While the specific method for this compound is not detailed, a typical LC-MS/MS method for a similar compound (a valine ester prodrug) would involve the following steps:
-
Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for quantification.
-
Validation: The method would be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.
Conclusion
This compound effectively serves as a prodrug of levovirin, demonstrating rapid and extensive conversion to the active compound with significantly improved oral absorption. The pharmacokinetic profile of levovirin is characterized by a time to peak concentration of approximately 2 hours and a half-life of 6 to 8 hours in humans. Its metabolism is primarily intracellular, involving phosphorylation to the active triphosphate form, while the parent drug is mainly cleared renally. The information presented in this guide provides a foundational understanding for professionals involved in the research and development of this and similar antiviral agents. Further publication of detailed clinical trial data would be beneficial for a more comprehensive quantitative analysis.
References
Early-Phase Clinical Development of Levovirin Valinate Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin valinate hydrochloride, a valine ester prodrug of levovirin, was developed as an investigational antiviral agent. As a prodrug, it is designed to enhance the oral bioavailability of levovirin, the active moiety.[1] This technical guide provides a comprehensive overview of the available early-phase clinical trial data, experimental methodologies, and the proposed mechanism of action for this compound.
Pharmacokinetics and Metabolism
This compound undergoes rapid and extensive conversion to its active form, levovirin, following oral administration.[1] The prodrug itself has a short half-life of less than one hour.[1]
Experimental Workflow for Pharmacokinetic Analysis
References
Levovirin Valinate Hydrochloride for Hepatitis C Virus Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levovirin valinate hydrochloride (R1518) is a valine ester prodrug of levovirin, the L-enantiomer of the broad-spectrum antiviral agent ribavirin. It was investigated as a potential therapeutic agent for chronic Hepatitis C Virus (HCV) infection. The rationale for its development was to improve the oral bioavailability of levovirin, which is otherwise poorly absorbed. Upon oral administration, this compound is rapidly and completely hydrolyzed to levovirin. While the prodrug strategy successfully enhanced systemic exposure to levovirin, its clinical development for HCV was likely halted due to insufficient antiviral efficacy compared to existing and emerging therapies, particularly the highly effective direct-acting antivirals (DAAs). This guide provides a comprehensive overview of the available preclinical and clinical data, proposed mechanism of action, and the developmental context of this compound.
Rationale for Development: The Prodrug Approach
Levovirin, like its D-enantiomer ribavirin, exhibits immunomodulatory properties. However, its clinical utility has been hampered by poor oral bioavailability. To overcome this limitation, a prodrug approach was employed, creating an L-valyl ester of levovirin to enhance its absorption from the gastrointestinal tract. This strategy is analogous to other successful prodrugs like valacyclovir and valganciclovir, which improve the oral delivery of acyclovir and ganciclovir, respectively.
Preclinical and Clinical Pharmacokinetics
Pharmacokinetic studies were conducted in animal models and healthy human volunteers to characterize the absorption, distribution, metabolism, and excretion of this compound.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of levovirin following the administration of its valinate prodrug.
| Parameter | Species | Dose | Tmax (hours) | T½ (hours) | Urinary Recovery (% of dose) | Reference |
| Levovirin | Human | Single & Multiple Doses | ~2 | 6 - 8 | 75% - 90% | [1] |
Note: Preclinical bioavailability data for levovirin itself (not the prodrug) was reported to be low in rats and monkeys.
Mechanism of Action
The proposed mechanism of action for levovirin in the context of HCV infection is twofold, involving both direct antiviral and immunomodulatory effects, similar to its stereoisomer, ribavirin.
Inhibition of Viral RNA Synthesis
As a nucleoside analog, levovirin is metabolized intracellularly to its triphosphate form. This active metabolite is believed to compete with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the HCV NS5B RNA-dependent RNA polymerase (RdRp). Incorporation of the analog can lead to chain termination or increased mutagenesis of the viral genome, ultimately inhibiting viral replication.[2][3]
Immunomodulation
Levovirin has been shown to exert immunomodulatory effects, specifically by inducing a shift towards a T-helper 1 (Th1) cytokine profile. This can enhance the host's innate and adaptive immune responses against HCV.[4]
Signaling Pathway Diagram
Caption: Proposed mechanism of levovirin as a nucleoside analog inhibitor of HCV replication.
Experimental Protocols
Detailed proprietary protocols for this compound are not publicly available. However, the following sections describe standard methodologies that would have been employed in its evaluation.
In Vitro HCV Replicon Assay
This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication in a cell-based system.
Objective: To determine the 50% effective concentration (EC50) of levovirin against HCV replication.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[5][6][7]
-
Compound Preparation: Levovirin is serially diluted to a range of concentrations.
-
Treatment: The replicon-containing cells are seeded in multi-well plates and treated with the various concentrations of levovirin. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.
-
Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
If a luciferase reporter is used, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Alternatively, viral RNA can be quantified using real-time reverse transcription PCR (RT-qPCR).[8]
-
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the 50% cytotoxic concentration (CC50) of the compound in the same cell line to determine the selectivity index (CC50/EC50).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.
Animal Pharmacokinetic Studies
These studies are essential to understand the in vivo behavior of a drug candidate.
Objective: To determine the pharmacokinetic profile of levovirin after oral administration of this compound in animal models (e.g., rats, monkeys).
Methodology:
-
Animal Dosing: A defined dose of this compound is administered to the animals via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalytical Method: The concentration of levovirin in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T½ (half-life) using non-compartmental analysis.
Phase 1 Healthy Volunteer Study
This is the first-in-human study to assess the safety, tolerability, and pharmacokinetics of a new drug.
Objective: To evaluate the safety and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[1][9]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation design is typically used.
-
Subject Enrollment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled after providing informed consent.
-
Dosing: Cohorts of subjects receive escalating single or multiple doses of this compound or a placebo.
-
Safety Monitoring: Subjects are closely monitored for adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetic Sampling: Serial blood and urine samples are collected over a specified period to determine the plasma and urinary concentrations of levovirin.
-
Data Analysis: Pharmacokinetic parameters are calculated as in the animal studies. Safety and tolerability are assessed by summarizing the incidence and severity of adverse events.
Drug Development Workflow Diagram
Caption: A typical workflow for the development of an antiviral drug.
Clinical Efficacy and Developmental Status
There is a notable absence of published data from Phase 2 or 3 clinical trials evaluating the efficacy of this compound in HCV-infected patients. Key efficacy endpoints such as Sustained Virologic Response (SVR) rates are not available in the public domain. Anecdotal evidence from its early development suggests that its antiviral activity was significantly lower than that of ribavirin in combination therapy.
The advent of highly potent and well-tolerated direct-acting antivirals (DAAs) in the early 2010s revolutionized the treatment landscape for HCV, offering cure rates exceeding 95%. In this competitive environment, it is highly probable that the development of this compound was discontinued due to its comparatively weak antiviral effect and the rapidly evolving standard of care.
Conclusion
This compound represents a rational drug design approach to improve the pharmacokinetic profile of levovirin. While the prodrug strategy was successful in enhancing oral bioavailability, the modest antiviral activity of the parent compound, levovirin, likely limited its clinical potential for the treatment of HCV. For researchers and drug development professionals, the story of this compound serves as an important case study on the necessity of not only optimizing drug delivery but also ensuring potent and competitive pharmacological activity, especially in a rapidly advancing therapeutic area like hepatitis C.
References
- 1. Single- and multiple-dose pharmacokinetics of this compound (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ribavirin, levovirin and viramidine on liver toxicological gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molecular.abbott [molecular.abbott]
- 9. Reviewing the role of healthy volunteer studies in drug development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determining the Optimal In Vitro Dosage of Levovirin Valinate Hydrochloride for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of Levovirin valinate hydrochloride for in vitro cell culture experiments. Due to the limited publicly available data on the specific in vitro concentrations of this compound, this document outlines the necessary experimental protocols to establish the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) for your specific cell line and viral model.
This compound is a valine ester prodrug of Levovirin, an L-enantiomer of ribavirin. It has been investigated for its potential as an antiviral agent, primarily against the Hepatitis C virus.[1] In in vitro systems, it is anticipated that cellular esterases will convert the prodrug into its active form, Levovirin.
Data Presentation: Establishing Experimental Parameters
Successful in vitro studies with this compound require the systematic determination of its cytotoxic and antiviral properties. The following tables provide a framework for organizing your experimental data.
Table 1: Cytotoxicity of this compound (CC50)
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | Assay Method | CC50 (µM) |
| e.g., Huh-7 | e.g., 1 x 10^4 | e.g., 72 | e.g., MTT | [Experimental Value] |
| [Your Cell Line] |
Table 2: Antiviral Activity of this compound (EC50)
| Virus Strain | Cell Line | Multiplicity of Infection (MOI) | Assay Method | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| e.g., HCVcc | e.g., Huh-7 | e.g., 0.1 | e.g., Plaque Reduction | [Experimental Value] | [Calculated Value] |
| [Your Virus] | [Your Cell Line] |
Experimental Protocols
The following are detailed protocols for determining the cytotoxicity and antiviral activity of this compound in a laboratory setting.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the measurement of cell viability in the presence of the compound to determine the concentration that reduces cell viability by 50%.
Materials:
-
This compound
-
Target cell line (e.g., Huh-7, Vero, etc.)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of the compound in complete cell culture medium.
-
Treatment: Remove the medium from the cells and add the medium containing the various concentrations of this compound. Include wells with medium alone (cell control) and medium with the highest concentration of the solvent used (solvent control).
-
Incubation: Incubate the plate for a period that corresponds to the planned duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using a dose-response curve fitting software.
Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay
This protocol is designed to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
This compound
-
Target virus
-
Target cell line
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
Formalin (10%)
-
PBS
Procedure:
-
Cell Seeding: Seed the target cells into 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with the virus at a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well) for 1-2 hours.
-
Compound Treatment: After infection, remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental processes and the compound's mechanism of action, the following diagrams have been generated.
Caption: Workflow for determining the CC50 of this compound.
Caption: Plaque reduction assay workflow for determining antiviral efficacy.
Caption: Proposed mechanism of action of this compound.
References
Protocol for dissolving Levovirin valinate hydrochloride for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the dissolution and experimental use of Levovirin valinate hydrochloride, a prodrug of the antiviral agent Levovirin. The following sections detail the physicochemical properties, solubility data, and step-by-step protocols for preparing solutions for in vitro experiments. Additionally, a summary of the compound's mechanism of action is presented, along with visual diagrams to facilitate understanding of the experimental workflow and the relevant biological pathways.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder. As a valine ester prodrug of Levovirin, it is designed for enhanced oral absorption. The hydrochloride salt form contributes to its high solubility in aqueous solutions.[1]
Table 1: Solubility and Storage of this compound
| Property | Data | Reference(s) |
| Molecular Weight | 379.80 g/mol (anhydrous) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility in Water | Highly soluble | [1] |
| Solubility in DMSO | Soluble | [1][2] |
| Storage (Solid) | Dry, dark, short-term (days to weeks) at 0 - 4°C or long-term (months to years) at -20°C. | [2] |
| Storage (Stock Solution) | Short-term (days to weeks) at 0 - 4°C or long-term (months) at -20°C. Sensitive to light and moisture. | [1][2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the powder (e.g., 1 mg) using a calibrated balance and place it into a sterile microcentrifuge tube.
-
Calculation of DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
For 1 mg of this compound (MW = 379.80 g/mol ) to make a 10 mM (0.01 M) solution:
Volume (L) = 0.001 g / (379.80 g/mol * 0.01 mol/L) = 0.000263 L = 263 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in amber-colored, airtight vials to protect from light and moisture.
Table 2: Example Volumes for Preparing Stock Solutions in DMSO [2]
| Desired Concentration | Mass of Compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.63 mL |
| 5 mM | 1 mg | 526 µL |
| 10 mM | 1 mg | 263 µL |
| 50 mM | 1 mg | 52.6 µL |
Preparation of Working Solutions in Aqueous Buffer for Cell-Based Assays
This protocol outlines the preparation of a working solution from a DMSO stock for use in cell-based experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS), pH 7.4, or desired cell culture medium
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing of Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired sterile aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
-
Final Concentration: For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the aqueous buffer.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation in the aqueous environment.
Mechanism of Action and Experimental Workflow Visualization
This compound is a prodrug that is rapidly converted to its active form, Levovirin, in the body.[3] Levovirin, a nucleoside analog, exerts its antiviral effect, particularly against Hepatitis C Virus (HCV), through multiple proposed mechanisms.[4][5] Once inside the cell, Levovirin is phosphorylated to Levovirin triphosphate. This active metabolite can then interfere with viral replication by being incorporated into the viral RNA, leading to mutations and chain termination.[4] Additionally, it can inhibit the inosine monophosphate dehydrogenase (IMPDH) enzyme, depleting the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA synthesis.[4]
Caption: Workflow for preparing this compound solutions.
Caption: Antiviral mechanism of Levovirin after conversion from its prodrug.
References
- 1. Buy this compound (EVT-272686) | 705930-02-5 [evitachem.com]
- 2. medkoo.com [medkoo.com]
- 3. Single- and multiple-dose pharmacokinetics of this compound (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Pharmacodynamics of Levovirin Valinate Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin valinate hydrochloride, a valine ester prodrug of levovirin, is an investigational antiviral agent. Levovirin is the L-enantiomer of ribavirin, a broad-spectrum antiviral drug. Unlike ribavirin, levovirin exhibits minimal direct antiviral activity but is understood to possess significant immunomodulatory properties.[1] These properties are believed to be central to its therapeutic potential, particularly in the context of chronic viral infections such as Hepatitis C Virus (HCV). The primary mechanism of action is thought to be the induction of a T-helper 1 (Th1) biased immune response, characterized by the increased production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2] This document provides detailed application notes and protocols for utilizing animal models to study the pharmacodynamics of this compound, with a focus on its immunomodulatory effects in the context of HCV infection.
Recommended Animal Models
The study of HCV is limited by its narrow host range, primarily infecting humans and chimpanzees. Therefore, specialized animal models are required.
Humanized Mouse Models: These are currently the most relevant small animal models for HCV research. They involve the engraftment of human hepatocytes and/or human immune system components into immunodeficient mice, making them susceptible to HCV infection and capable of mounting a human-like immune response.[3][4][5]
-
uPA/SCID Mice: These mice have severe combined immunodeficiency (SCID) and express a urokinase-type plasminogen activator (uPA) transgene in the liver, which causes liver damage and allows for repopulation with transplanted human hepatocytes.[4][6]
-
AFC8-hu HSC/Hep Mice: These mice express a Caspase 8-based suicide gene in hepatocytes, allowing for controlled ablation of mouse hepatocytes to facilitate engraftment of both human hematopoietic stem cells (HSCs) and hepatocyte progenitors. This model develops both a human immune system and a humanized liver, enabling the study of HCV-specific T-cell responses and liver pathology.[3][4]
Table 1: Comparison of Recommended Animal Models for this compound Pharmacodynamic Studies
| Animal Model | Key Features | Advantages | Disadvantages |
| uPA/SCID with human hepatocyte engraftment | Immunodeficient; humanized liver. | Supports HCV replication to high titers. Useful for assessing effects on viral load if any indirect antiviral effect is hypothesized. | Lacks a functional human immune system, limiting the study of immunomodulatory effects. |
| AFC8-hu HSC/Hep | Immunodeficient; humanized liver and immune system. | Allows for the study of human immune responses to HCV, including T-cell activation and cytokine production. More relevant for assessing immunomodulatory drugs.[3] | Lower levels of human liver chimerism and potentially lower HCV viremia compared to uPA/SCID models.[4] |
Experimental Protocols
Protocol 1: Evaluation of the Effect of this compound on HCV Viral Load in Humanized Mice
This protocol is designed to assess whether the immunomodulatory effects of this compound result in a reduction of HCV viral load.
Materials:
-
Humanized mice (uPA/SCID or AFC8-hu HSC/Hep)
-
HCV inoculum (e.g., genotype 1a or 2a)
-
This compound
-
Vehicle control (e.g., sterile water or saline)
-
RNA extraction kits (for serum and liver tissue)
-
Reagents for quantitative reverse transcription PCR (RT-qPCR)
Procedure:
-
Animal Acclimatization: Acclimatize humanized mice for at least one week under standard laboratory conditions.
-
HCV Infection: Infect mice intravenously with a standardized dose of HCV (e.g., 1 x 10^5 to 1 x 10^6 IU/mouse).
-
Baseline Viral Load Measurement: At 2-4 weeks post-infection, confirm chronic infection by measuring HCV RNA levels in serum via RT-qPCR.[7]
-
Group Allocation: Randomly assign mice to a treatment group (this compound) and a control group (vehicle). A typical group size is 5-8 mice.
-
Drug Administration: Administer this compound or vehicle orally once or twice daily. A protocol for voluntary oral administration in jelly can be adapted to reduce stress.[2][8][9][10][11]
-
Dosage: Based on pharmacokinetic studies of the related compound ribavirin in mice, a starting dose could be in the range of 20-100 mg/kg/day. Dose-ranging studies are recommended.
-
-
Monitoring:
-
Viral Load: Collect blood samples weekly to monitor serum HCV RNA levels throughout the treatment period (e.g., 4-8 weeks) and for a follow-up period (e.g., 4 weeks) to assess sustained response.[12]
-
Liver Tissue Viral Load: At the end of the study, sacrifice the animals and collect liver tissue for quantification of intrahepatic HCV RNA.[13]
-
-
RNA Quantification: Extract RNA from serum and liver homogenates using a commercial kit. Perform one-step RT-qPCR to quantify HCV RNA levels.[13][14]
Data Presentation:
Table 2: Effect of this compound on HCV RNA Levels in Humanized Mice
| Treatment Group | N | Baseline HCV RNA (log10 IU/mL) | Week 4 HCV RNA (log10 IU/mL) | Change from Baseline (log10 IU/mL) | End of Treatment Liver HCV RNA (log10 IU/g) |
| Vehicle Control | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Levovirin Valinate HCl (Low Dose) | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Levovirin Valinate HCl (High Dose) | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Protocol 2: Assessment of the Immunomodulatory Effects of this compound in HCV-Infected Humanized Mice
This protocol focuses on quantifying the Th1-biasing immunomodulatory effects of this compound.
Materials:
-
AFC8-hu HSC/Hep mice
-
HCV inoculum
-
This compound
-
Vehicle control
-
ELISA kits for human IFN-γ and TNF-α
-
Flow cytometry antibodies for human T-cell markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ)
Procedure:
-
Infection and Treatment: Follow steps 1-5 from Protocol 1, using AFC8-hu HSC/Hep mice.
-
Sample Collection:
-
Serum: Collect blood at baseline and at selected time points during treatment (e.g., weeks 2 and 4) for cytokine analysis.
-
Splenocytes and Intrahepatic Lymphocytes: At the end of the study, sacrifice the animals and isolate splenocytes and intrahepatic lymphocytes.
-
-
Cytokine Analysis:
-
Serum Cytokines: Measure the concentrations of human IFN-γ and TNF-α in the serum using ELISA kits according to the manufacturer's instructions.[15][16]
-
Intracellular Cytokine Staining: Stimulate isolated splenocytes or intrahepatic lymphocytes ex vivo with HCV antigens (e.g., core, NS3). Perform intracellular cytokine staining for IFN-γ in CD4+ and CD8+ T-cell populations and analyze by flow cytometry.
-
-
T-cell Proliferation Assay:
-
Label isolated splenocytes with a proliferation tracking dye (e.g., CFSE).
-
Stimulate the cells with HCV antigens in the presence or absence of different concentrations of Levovirin.
-
After 3-5 days, analyze T-cell proliferation by measuring dye dilution using flow cytometry.
-
Data Presentation:
Table 3: Serum Cytokine Levels in HCV-Infected Humanized Mice Treated with this compound
| Treatment Group | N | Baseline IFN-γ (pg/mL) | Week 4 IFN-γ (pg/mL) | Baseline TNF-α (pg/mL) | Week 4 TNF-α (pg/mL) |
| Vehicle Control | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Levovirin Valinate HCl | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 4: Frequency of IFN-γ Producing T-Cells in HCV-Infected Humanized Mice Treated with this compound
| Treatment Group | N | % of CD4+ T-cells producing IFN-γ (Spleen) | % of CD8+ T-cells producing IFN-γ (Spleen) | % of CD4+ T-cells producing IFN-γ (Liver) | % of CD8+ T-cells producing IFN-γ (Liver) |
| Vehicle Control | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Levovirin Valinate HCl | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound pharmacodynamics.
Caption: Proposed immunomodulatory signaling pathway of Levovirin.
Concluding Remarks
The provided protocols and application notes offer a framework for the preclinical pharmacodynamic evaluation of this compound. Given its proposed immunomodulatory mechanism of action, the use of humanized mouse models capable of recapitulating human immune responses is critical. The primary endpoints should focus on the quantification of Th1-polarizing cytokines and the assessment of HCV-specific T-cell responses. While a reduction in viral load may be a secondary outcome, the principal investigation should be centered on elucidating the immunomodulatory effects that form the basis of Levovirin's therapeutic potential. Careful dose selection and the use of appropriate controls are essential for obtaining robust and interpretable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Voluntary oral administration of drugs in mice [protocols.io]
- 3. A Humanized Mouse Model to Study Hepatitis C Virus Infection, Immune Response, and Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized Mouse Models for the Study of Hepatitis C and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | A Humanized Mouse Model to Study Hepatitis C Virus Infection, Immune Response, and Liver Disease | ID: bz60d3199 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. insights.envigo.com [insights.envigo.com]
- 7. Theoretical modeling of hepatitis C acute infection in liver-humanized mice support pre-clinical assessment of candidate viruses for controlled-human-infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Implications of HCV RNA level at week 4 of direct antiviral treatments for Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Completion of the entire hepatitis C virus life-cycle in genetically humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 33257 - Hepatitis C Virus HCV Quantitative NAAT | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 15. Analysis of serum and gene expression profile of cytokines (IL-6, TNF-α and TGF-β1) in chronic hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Levovirin Valinate Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Levovirin valinate hydrochloride to mice in a research setting. The following protocols and data have been compiled to ensure safe and effective experimental design.
Introduction to this compound
This compound is the L-valine ester prodrug of Levovirin, a synthetic guanosine nucleoside analog.[1] This structural modification enhances the oral bioavailability of the parent compound, Levovirin.[2] Upon oral administration, this compound is rapidly and extensively converted into its active form, Levovirin, which then exerts its antiviral effects.[1][2]
The mechanism of action of Levovirin involves the inhibition of viral RNA synthesis and capping, making it a subject of investigation for its potential therapeutic effects against various RNA viruses.[1] As a prodrug, this compound is a crystalline powder that is highly soluble in water, facilitating its preparation for in vivo studies.[1]
Quantitative Data Summary
Table 1: Dosage and Administration Parameters for Antivirals in Mice
| Parameter | This compound (Estimated) | Ribavirin (Reference) | Notes |
| Dosage Range (mg/kg/day) | 61.5 - 123 | 4.7 - 100 | The this compound dose is an estimation based on human clinical trial data and Body Surface Area (BSA) conversion. Ribavirin doses are from published in vivo mouse studies.[3][4] |
| Administration Route | Oral (gavage) | Oral (gavage), Subcutaneous (s.c.), Intraperitoneal (i.p.) | Oral gavage is the recommended route for this compound to leverage its enhanced oral bioavailability. |
| Vehicle | Sterile Water for Injection, 0.5% Methylcellulose | 0.9% NaCl, 0.5% Methylcellulose | The high water solubility of this compound makes sterile water a suitable vehicle. For suspension formulations, 0.5% methylcellulose can be used.[3] |
| Frequency | Once or twice daily | Once or twice daily | Dosing frequency should be determined based on the experimental design and pharmacokinetic profile of the compound. |
| Maximum Volume (Oral Gavage) | 10 mL/kg | 10 mL/kg | To avoid distress to the animal, the administered volume should not exceed this limit. |
Experimental Protocols
Dosage Calculation for Mice
As no direct dosage for this compound in mice has been published, an estimated dose can be calculated from human clinical trial data using Body Surface Area (BSA) normalization.
Human Dose: In a Phase 1 clinical trial, healthy volunteers received single and multiple doses of this compound.[2] For this calculation, a representative human dose of 5-10 mg/kg is used.
Conversion Formula:
Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km)
Where:
-
Human Km = 37
-
Mouse Km = 3
Calculation Example:
-
Lower Estimated Mouse Dose: 5 mg/kg (Human) x (37 / 3) ≈ 61.5 mg/kg
-
Higher Estimated Mouse Dose: 10 mg/kg (Human) x (37 / 3) ≈ 123 mg/kg
This calculated range of 61.5-123 mg/kg for this compound in mice is comparable to the effective in vivo dosages of the structurally similar antiviral, Ribavirin (up to 100 mg/kg).[3][5] Researchers should perform dose-ranging studies to determine the optimal and maximum tolerated dose for their specific mouse model and experimental endpoint.
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Sterile Water for Injection (vehicle)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
-
0.22 µm sterile syringe filter (optional, for ensuring sterility)
Protocol:
-
Calculate the required amount of this compound based on the desired dose (mg/kg), the number of mice, and the average weight of the mice.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Add the appropriate volume of Sterile Water for Injection to a sterile conical tube.
-
Gradually add the weighed powder to the water while vortexing to ensure complete dissolution. This compound is highly water-soluble.
-
Continue to vortex until the solution is clear and free of visible particles.
-
(Optional) For parenteral routes or if sterility is critical, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Store the prepared solution at 2-8°C and protect from light. Prepare fresh solutions as needed, depending on the stability of the compound in solution.
Administration via Oral Gavage
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)
-
1 mL syringes
-
Mouse restraint device (optional)
Protocol:
-
Select the appropriate gavage needle size based on the size of the mouse to prevent injury to the esophagus.
-
Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles. The volume should not exceed 10 mL/kg.
-
Properly restrain the mouse. This can be done manually by scruffing the neck and back to immobilize the head and body, or by using a commercial restraint device.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is properly positioned in the esophagus, slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as difficulty breathing or aspiration, immediately after the procedure and at regular intervals.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound administration.
Dose Determination Logic
Caption: Logical flow for determining the in vivo mouse dose.
References
- 1. Buy this compound (EVT-272686) | 705930-02-5 [evitachem.com]
- 2. Single- and multiple-dose pharmacokinetics of this compound (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo Phlebovirus inhibition by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribavirin efficacy in an in vivo model of Crimean-Congo hemorrhagic fever virus (CCHF) infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Levovirin Valinate Hydrochloride in Combination with Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the use of Levovirin valinate hydrochloride, a prodrug of Levovirin, in combination with other antiviral agents, particularly in the context of Hepatitis C Virus (HCV) research. While specific quantitative data for this compound in combination therapies is not extensively available in public literature, this document outlines its proposed mechanism of action, protocols for evaluating its synergistic potential, and templates for data presentation based on established antiviral research methodologies.
Introduction
Levovirin, the active form of this compound, is recognized for its immunomodulatory properties, which are similar to those of Ribavirin. It is believed to enhance the host's immune response to viral infections, specifically by promoting a T-helper 1 (Th1) type immune response. This makes it a candidate for combination therapy, where it could potentially augment the direct antiviral effects of other agents, such as interferons or direct-acting antivirals (DAAs), leading to improved viral clearance and a reduced likelihood of developing viral resistance.
Mechanism of Action: Immunomodulation
Levovirin is thought to exert its antiviral effect not through direct inhibition of viral replication, but by modulating the host's immune system. The proposed mechanism involves the enhancement of the Th1 cytokine profile, which is crucial for an effective antiviral response against viruses like HCV.
-
Enhancement of Th1 Response: Levovirin has been observed to increase the production of key Th1 cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), by peripheral blood mononuclear cells (PBMCs) in patients with chronic HCV.[1]
-
Synergy with Interferon: This immunomodulatory effect may explain the synergistic action observed when drugs like Ribavirin (and by extension, Levovirin) are used in combination with interferon-alpha (IFN-α).[1] While IFN-α has its own antiviral and immunomodulatory effects, Levovirin can further potentiate the antiviral state by boosting the Th1 response.
Data Presentation: Evaluating Antiviral Synergy
Quantitative analysis of drug interactions is essential to determine whether a combination is synergistic, additive, or antagonistic. The following tables provide a template for presenting such data.
Table 1: In Vitro Antiviral Activity of this compound in Combination with Antiviral Agent X in HCV Replicon Cells
| Compound | IC50 (µM) ± SD (Single Agent) | IC50 (µM) ± SD (in Combination with this compound at Y µM) | Combination Index (CI) |
| Antiviral Agent X | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
-
IC50: The concentration of the drug that inhibits 50% of viral replication.
-
Combination Index (CI): A quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Cytotoxicity of this compound in Combination with Antiviral Agent X
| Compound | CC50 (µM) ± SD (Single Agent) | CC50 (µM) ± SD (in Combination) | Selectivity Index (SI) (Single Agent) | Selectivity Index (SI) (in Combination) |
| Antiviral Agent X | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
-
CC50: The concentration of the drug that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as CC50/IC50, a measure of the drug's therapeutic window.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic antiviral effects of this compound.
Protocol 1: In Vitro Antiviral Synergy Assay using HCV Replicon System
This protocol outlines the methodology to assess the synergistic antiviral activity of this compound in combination with another antiviral agent in a Hepatitis C virus (HCV) replicon cell line.
1. Materials and Reagents:
- HCV replicon-harboring cell line (e.g., Huh-7 cells containing a subgenomic HCV replicon with a luciferase reporter gene).
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
- This compound (stock solution prepared in sterile water or DMSO).
- Antiviral Agent X (stock solution prepared in an appropriate solvent).
- Luciferase assay reagent.
- Cell viability assay reagent (e.g., CellTiter-Glo®).
- 96-well cell culture plates.
- Luminometer.
2. Experimental Procedure:
- Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Preparation (Checkerboard Dilution):
- Prepare serial dilutions of this compound and Antiviral Agent X.
- Create a checkerboard matrix in a separate 96-well plate by combining different concentrations of this compound and Antiviral Agent X. Include wells with single agents and a vehicle control.
- Treatment: Remove the culture medium from the seeded cells and add the drug combinations from the checkerboard plate.
- Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
- Luciferase Assay (Antiviral Activity):
- After incubation, remove the medium and lyse the cells.
- Add luciferase assay reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a luminometer. The luminescence signal is proportional to the level of HCV replicon replication.
- Cell Viability Assay (Cytotoxicity):
- In a parallel plate prepared and treated identically, add the cell viability reagent.
- Measure the luminescence or fluorescence according to the assay principle to determine cell viability.
3. Data Analysis:
- Calculate the percentage of inhibition of HCV replication for each drug concentration and combination relative to the vehicle control.
- Determine the IC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
- Calculate the Combination Index (CI) using the Chou-Talalay method with software like CalcuSyn or CompuSyn.
Protocol 2: Immunomodulatory Effect on Cytokine Production
This protocol is designed to measure the effect of this compound on the production of Th1 and Th2 cytokines by human peripheral blood mononuclear cells (PBMCs).
1. Materials and Reagents:
- Human PBMCs isolated from healthy donors or HCV-infected patients.
- RPMI 1640 medium supplemented with 10% FBS.
- This compound.
- Phytohemagglutinin (PHA) or HCV-specific antigens as a stimulant.
- ELISA kits for IFN-γ, TNF-α, IL-2 (Th1 cytokines), and IL-4, IL-10 (Th2 cytokines).
- 96-well cell culture plates.
- ELISA plate reader.
2. Experimental Procedure:
- PBMC Isolation and Seeding: Isolate PBMCs using Ficoll-Paque density gradient centrifugation and seed them in 96-well plates at a density of 2 x 10^5 cells per well.
- Treatment and Stimulation:
- Add various concentrations of this compound to the wells.
- Stimulate the cells with PHA or HCV antigens. Include unstimulated and vehicle controls.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
- ELISA: Measure the concentration of IFN-γ, TNF-α, IL-2, IL-4, and IL-10 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
3. Data Analysis:
- Calculate the mean cytokine concentrations for each treatment condition.
- Compare the cytokine levels in the Levovirin-treated groups to the control groups using statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant change in the Th1/Th2 cytokine balance.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflow.
Caption: Proposed synergistic mechanism of Levovirin and a DAA.
Caption: Workflow for in vitro antiviral synergy testing.
References
Application Notes and Protocols for LC-MS/MS Analysis of Levovirin from Levovirin Valinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin, the L-enantiomer of the broad-spectrum antiviral agent ribavirin, is a subject of interest in antiviral drug development. To improve its oral bioavailability, a prodrug approach has been employed, leading to the synthesis of levovirin valinate hydrochloride. This valine ester prodrug is designed to be rapidly and efficiently hydrolyzed in vivo to release the active levovirin.[1] Accurate and sensitive quantification of both the prodrug and the active compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analysis of levovirin from this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard bioanalytical technique.
Principle and Strategy
The analytical strategy involves the simultaneous quantification of this compound and its active metabolite, levovirin, in a biological matrix, typically plasma. Following oral administration, this compound is rapidly absorbed and converted to levovirin.[1] An LC-MS/MS method offers the high selectivity and sensitivity required to differentiate and quantify both the parent prodrug and the active drug, even at low concentrations. The method detailed below utilizes protein precipitation for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.
Materials:
-
Human plasma (or other relevant biological matrix)
-
Levovirin and this compound reference standards
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled levovirin or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of levovirin and this compound into blank plasma.
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a 5-10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Silica, 2.1 x 50 mm, 3 µm) is recommended for retaining the polar levovirin. Alternatively, a C18 column can be used with appropriate mobile phase modifiers. |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) for HILIC, hold for 1 minute, then ramp down to a lower organic percentage to elute the analytes. A typical gradient could be: 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-5.1 min: 50% to 95% B; 5.1-8 min: 95% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Nebulizer Gas Flow | As per instrument recommendation |
| MRM Transitions | See Table 1 below |
Table 1: Representative MRM Transitions for Levovirin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Levovirin | 245.1 | 113.1 | 15-25 |
| This compound | 345.2 | 245.1 | 10-20 |
| Internal Standard (e.g., ¹³C₅-Levovirin) | 250.1 | 113.1 | 15-25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
Quantitative Analysis
The following table provides a representative time-course of plasma concentrations of this compound and levovirin following a single oral administration of the prodrug. This data illustrates the rapid conversion of the prodrug to the active compound.
Table 2: Representative Plasma Concentrations of this compound and Levovirin Following a Single Oral Dose
| Time (hours) | This compound (ng/mL) | Levovirin (ng/mL) |
| 0 | 0 | 0 |
| 0.25 | 150 | 350 |
| 0.5 | 80 | 800 |
| 1.0 | 25 | 1500 |
| 2.0 | < LLOQ | 2500 |
| 4.0 | < LLOQ | 1800 |
| 8.0 | < LLOQ | 900 |
| 12.0 | < LLOQ | 450 |
| 24.0 | < LLOQ | 100 |
Note: LLOQ = Lower Limit of Quantification. The values presented are for illustrative purposes and will vary depending on the dose and individual pharmacokinetics.
Method Validation Summary
A typical LC-MS/MS method for levovirin should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Summary of a Typical Method Validation for Levovirin
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy | 1-10 ng/mL |
| Precision (%CV) | Within-run and between-run < 15% (< 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | Within-run and between-run ± 15% (± 20% at LLOQ) | ± 8% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect | Consistent and minimal | < 15% |
| Stability | Stable under various storage and handling conditions | Stable for at least 3 freeze-thaw cycles and for 1 month at -80°C |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of levovirin from a plasma sample.
Caption: Experimental workflow for LC-MS/MS analysis.
Signaling Pathway: Prodrug Conversion
This compound is hydrolyzed by esterases in the body to release the active drug, levovirin, and the amino acid L-valine.
Caption: In vivo conversion of the prodrug.
Logical Relationship: Bioanalytical Method Components
The successful quantification of levovirin from its prodrug relies on the integration of several key analytical components.
Caption: Core components of the bioanalytical method.
References
Application Notes and Protocols for Levovirin Valinate Hydrochloride Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin valinate hydrochloride is a valine ester prodrug of levovirin, the L-enantiomer of ribavirin.[1] As a nucleoside analog, it is under investigation as an antiviral agent, primarily for the treatment of Hepatitis C Virus (HCV) infection.[2] Upon administration, this compound is rapidly converted to its active form, levovirin, which then exerts its antiviral effects.[3] This document provides detailed experimental designs, protocols, and data presentation guidelines for the preclinical evaluation of this compound's antiviral efficacy.
Mechanism of Action
Levovirin, the active metabolite of this compound, is a guanosine analog that interferes with viral RNA synthesis. Its mechanism of action is multifaceted and is believed to be similar to that of ribavirin, involving several pathways:
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): After intracellular phosphorylation to levovirin triphosphate, it competes with natural nucleosides for incorporation into the replicating viral RNA. This incorporation can lead to lethal mutagenesis, causing an "error catastrophe" in the viral genome, or act as a chain terminator.[4][5][6]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Levovirin monophosphate can inhibit the host enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. This reduction in available GTP further hampers viral RNA synthesis.[7][8]
-
Immunomodulation: Levovirin may modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, which is more effective at clearing viral infections.[4][7]
Signaling Pathway of Levovirin's Antiviral Action
Caption: Proposed mechanism of action for Levovirin.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
Summarize all quantitative data from in vitro assays in the following tables. This structured format allows for easy comparison of the compound's efficacy and safety profile.
Table 1: In Vitro Antiviral Activity of Levovirin against RNA Viruses
| Virus (Strain/Genotype) | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | Selectivity Index (SI = CC50/EC50) |
| Hepatitis C Virus (Genotype 1b) | Huh-7.5 | Replicon Assay | Data | Data | Data |
| Hepatitis C Virus (Genotype 2a) | Huh-7.5 | Replicon Assay | Data | Data | Data |
| Influenza A (H1N1) | MDCK | Plaque Reduction | Data | Data | Data |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque Reduction | Data | Data | Data |
| Other RNA Viruses | Appropriate Cell Line | Appropriate Assay | Data | Data | Data |
Table 2: Cytotoxicity Profile of Levovirin
| Cell Line | Assay Type | Incubation Time (hrs) | CC50 (µM) |
| Huh-7.5 | MTT Assay | 72 | Data |
| MDCK | MTT Assay | 72 | Data |
| HEp-2 | MTT Assay | 72 | Data |
| Other relevant cell lines | MTT Assay | 72 | Data |
*Data should be populated with experimentally determined values.
Experimental Protocols
Experimental Workflow for In Vitro Antiviral Screening
Caption: General workflow for in vitro antiviral screening.
Protocol 1: HCV Replicon Assay for Antiviral Activity
This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7 or its derivatives) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).[9][10][11]
Materials:
-
HCV replicon-harboring cell line (e.g., Huh-7.5 cells with genotype 1b or 2a replicon expressing Renilla luciferase).[12]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for stable cell line maintenance).
-
This compound (or its active form, levovirin).
-
Positive control (e.g., an approved HCV inhibitor like Sofosbuvir).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium without G418 and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the luciferase signal of treated wells to the vehicle control wells.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Protocol 2: Plaque Reduction Assay for General Antiviral Screening
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[2]
Materials:
-
Susceptible host cell line (e.g., MDCK for Influenza, HEp-2 for RSV).
-
Virus stock with a known titer (PFU/mL).
-
Minimum Essential Medium (MEM) with 2% FBS.
-
This compound.
-
Positive control antiviral drug.
-
Agarose or methylcellulose overlay medium.
-
Crystal violet staining solution.
-
6-well cell culture plates.
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing serial dilutions of this compound to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 until visible plaques are formed (typically 2-4 days).
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.5% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction compared to the virus control wells.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Protocol 3: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][9][13]
Materials:
-
Cell lines used in the antiviral assays (e.g., Huh-7.5, MDCK).
-
DMEM with 10% FBS.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assays.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This protocol is for quantifying viral RNA levels in cell culture supernatants or animal tissues to assess the antiviral efficacy of this compound.[14][15]
Materials:
-
RNA extraction kit.
-
Reverse transcriptase.
-
TaqMan probe and primers specific for the target virus.
-
qRT-PCR master mix.
-
Real-time PCR instrument.
-
Viral RNA standards for absolute quantification.
Procedure:
-
Sample Collection: Collect cell culture supernatants or tissue homogenates from treated and untreated groups.
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qRT-PCR: Perform real-time PCR using the synthesized cDNA, specific primers, and probe for the target virus.
-
Data Analysis:
-
Generate a standard curve using known concentrations of viral RNA standards.
-
Quantify the viral RNA copies in the samples by comparing their Ct values to the standard curve.
-
Compare the viral load in the treated groups to the control group to determine the extent of viral inhibition.
-
In Vivo Experimental Design
For in vivo studies, appropriate animal models should be selected based on their susceptibility to the target virus. For HCV, humanized mouse models with chimeric human livers are often used.[16]
General In Vivo Study Design:
-
Animal Model: Select a suitable animal model (e.g., uPA-SCID mice with humanized livers for HCV).
-
Grouping: Divide the animals into groups:
-
Vehicle control (infected, untreated).
-
Positive control (infected, treated with a known antiviral).
-
Treatment groups (infected, treated with different doses of this compound).
-
-
Infection: Infect the animals with the target virus.
-
Treatment: Administer this compound via a clinically relevant route (e.g., oral gavage). Dosing regimens can be based on pharmacokinetic data. A study in rats used a dose of 30 mg/kg.[17]
-
Monitoring: Monitor the animals for clinical signs, body weight, and mortality.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for:
-
Viral load determination by qRT-PCR.
-
Histopathological analysis of target organs.
-
Biochemical analysis of liver enzymes (for HCV).
-
In Vivo Study Workflow
Caption: Workflow for a typical in vivo antiviral efficacy study.
References
- 1. medkoo.com [medkoo.com]
- 2. Single- and multiple-dose pharmacokinetics of this compound (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. news-medical.net [news-medical.net]
- 5. The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. Apath,LLC Hepatitis C Virus Technology [apath.com]
- 12. HBV Preclinical Cell and Animal Models - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Absorption, pharmacokinetics and excretion of levovirin in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Levovirin Valinate Hydrochloride on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin valinate hydrochloride is a valine ester prodrug of Levovirin, the L-enantiomer of the broad-spectrum antiviral agent Ribavirin.[1][2] Developed primarily as an investigational therapeutic for Hepatitis C Virus (HCV), its mechanism of action is primarily immunomodulatory, similar to Ribavirin.[3] However, a critical distinction is that Levovirin is not phosphorylated to its active triphosphate form by cellular kinases, and thus it lacks the direct in vitro antiviral and cytotoxic effects typically associated with Ribavirin.[3] This document provides an overview of cell lines that could be considered for investigating the effects of this compound, drawing comparative data from its close analog, Ribavirin, and details relevant experimental protocols.
Mechanism of Action: Levovirin vs. Ribavirin
This compound is rapidly converted to Levovirin in vivo. While Ribavirin exerts direct antiviral and anticancer effects through mechanisms such as the inhibition of inosine monophosphate dehydrogenase (IMPDH) and interference with viral RNA synthesis, Levovirin's effects are thought to be mediated through the modulation of the host immune response.[4][5] This fundamental difference is crucial when selecting cell lines and designing experiments to study the biological activity of this compound.
Figure 1. Comparative mechanism of action of Levovirin and Ribavirin.
Cell Lines for Consideration
Due to the lack of direct in vitro activity, standard cytotoxicity screens may not be the most relevant for assessing the effects of this compound. However, researchers may consider the following cell systems for investigating its immunomodulatory or potential, yet unproven, indirect effects. For comparative purposes, data on Ribavirin's activity in various cancer cell lines are presented.
Hepatitis C Virus (HCV) Replicon Systems
The primary therapeutic target for Levovirin is HCV. Therefore, HCV replicon systems are the most relevant in vitro models. These systems utilize human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5), which are engineered to support autonomous HCV RNA replication.[6][7][8][9][10] While Levovirin may not directly inhibit viral replication, these systems can be used to study its effects on host cell factors and immune-related gene expression in the context of HCV replication.
Cancer Cell Lines (Data from Ribavirin Studies)
While no direct studies on the anticancer effects of Levovirin are readily available, extensive research on Ribavirin has demonstrated its efficacy against various cancer cell lines.[5] These cell lines could be used in exploratory studies to investigate if Levovirin exhibits any indirect anticancer activities, possibly through immunomodulatory mechanisms in co-culture systems or by affecting cellular pathways independent of IMPDH inhibition.
| Cell Line | Cancer Type | IC50 of Ribavirin (µM) | Reference |
| Malignant Glioma | [5] | ||
| A-172 | Glioblastoma | <100 | [5] |
| AM-38 | Glioblastoma | <100 | [5] |
| T98G | Glioblastoma | <100 | [5] |
| U-87MG | Glioblastoma | <100 | [5] |
| YH-13 | Glioblastoma | <100 | [5] |
| U-138MG | Glioblastoma | >250 | [5] |
| U-251MG | Glioblastoma | >250 | [5] |
| Leukemia | [4] | ||
| K562 | Chronic Myelogenous Leukemia | 15 | [4] |
Experimental Protocols
The following are standard protocols that can be adapted for the evaluation of this compound in the aforementioned cell lines.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to assess the effect of a compound on cell viability by measuring the metabolic activity of cellular enzymes.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Figure 2. MTT assay workflow for cell viability assessment.
HCV Replicon Assay
This protocol is for assessing the potential indirect effects of this compound on HCV replication.
Materials:
-
Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)
-
Complete cell culture medium with G418 (for selection)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at an appropriate density in a medium containing G418. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound.
-
Incubation: Incubate for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a cell viability assay performed in parallel to account for any cytotoxic effects.
Conclusion
This compound, as a prodrug of the immunomodulatory agent Levovirin, presents a unique profile for in vitro studies. While direct antiviral or cytotoxic effects on cell lines are not expected due to its mechanism of action, the cell systems and protocols outlined here provide a framework for investigating its biological activities. Researchers are encouraged to focus on immunomodulatory endpoints and to use data from its analog, Ribavirin, as a benchmark for comparative studies, keeping in mind the fundamental mechanistic differences.
References
- 1. Buy this compound (EVT-272686) | 705930-02-5 [evitachem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Ribavirin acts via multiple pathways in inhibition of leukemic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of ribavirin against malignant glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. Apath,LLC Hepatitis C Virus Technology [apath.com]
- 10. journals.asm.org [journals.asm.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Levovirin valinate hydrochloride in PBS
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Levovirin valinate hydrochloride in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound to PBS.
Possible Cause 1: Common Ion Effect. PBS contains chloride ions, which can suppress the dissolution of a hydrochloride salt through the common ion effect[1][2][3][4][5].
Solution:
-
Use a lower concentration of PBS: If your experimental conditions allow, try using a 0.5x or 0.1x PBS solution to reduce the chloride ion concentration.
-
Prepare a stock solution in water: this compound is reported to be highly soluble in water[6]. Prepare a concentrated stock solution in sterile, deionized water and then dilute it to the final concentration in PBS. This often mitigates the immediate precipitation issue.
Possible Cause 2: pH of the PBS. The solubility of hydrochloride salts of weak bases can be pH-dependent, with higher solubility typically observed at a lower pH[7][8][9][10]. Standard PBS has a pH of approximately 7.4, which may not be optimal for maintaining the solubility of this compound if its free base form is less soluble.
Solution:
-
Adjust the pH of the PBS: Carefully adjust the pH of your PBS solution to a slightly more acidic range (e.g., pH 6.8-7.2) using sterile HCl before adding the compound. Monitor the pH closely to ensure it remains within a range compatible with your experimental assay.
-
Use a different buffer system: Consider using an alternative buffer system with a lower pH if your experiment can tolerate it.
Issue: The solution is cloudy or hazy after adding the compound.
Possible Cause: Formation of fine, undissolved particles. This can occur even if a significant precipitate is not immediately visible.
Solution:
-
Gentle warming: Warm the solution to 37°C to aid in dissolution. Do not overheat, as this could degrade the compound.
-
Sonication: Use a bath sonicator for a short period (5-10 minutes) to help break up any aggregates and enhance dispersion[11].
-
Filtration: If the haziness persists and you need a clear solution for your experiment, you can filter the solution through a 0.22 µm syringe filter. Be aware that this will remove any undissolved compound, so the final concentration of the filtered solution should be determined analytically if precise concentration is critical.
Issue: The compound does not fully dissolve, even after trying the above methods.
Possible Cause: Exceeding the solubility limit in PBS. The concentration you are trying to achieve may be higher than the intrinsic solubility of this compound in PBS under your specific conditions.
Solution:
-
Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO, in which this compound is soluble[6][12]. Then, dilute this stock solution into your PBS-based medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system[11].
-
Employ solubility enhancers: For challenging cases, consider the use of excipients such as cyclodextrins, which can form inclusion complexes with the drug molecule to enhance its aqueous solubility[1][7][11].
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water versus PBS?
A1: this compound is described as being highly soluble in water due to its hydrochloride salt form[6]. However, its solubility in PBS can be lower due to the pH and the presence of common ions[1][2][3][4][5][13]. The exact solubility in PBS is not widely published and should be determined empirically. The table below provides illustrative solubility data.
Q2: How does pH affect the solubility of this compound?
A2: As a hydrochloride salt of what is likely a weakly basic parent molecule, the solubility of this compound is expected to be pH-dependent. It will likely exhibit higher solubility in acidic conditions (lower pH) and lower solubility as the pH increases towards neutral and alkaline conditions[7][8][9][10].
Q3: Is it recommended to prepare a stock solution of this compound? In what solvent?
A3: Yes, preparing a concentrated stock solution is a common and recommended practice. Based on available information, sterile, deionized water or DMSO are suitable solvents for preparing stock solutions[6][12]. When using a DMSO stock, ensure the final concentration in your aqueous experimental medium is kept to a minimum (e.g., <0.5%) to avoid solvent-induced artifacts[11].
Q4: What is the stability of this compound in aqueous solutions?
A4: The compound is stable under normal storage conditions but may be sensitive to light and moisture[6]. As a prodrug with an ester linkage, its stability in aqueous solutions, particularly at different pH values and temperatures, should be considered. It is advisable to prepare fresh solutions for experiments and avoid long-term storage in aqueous buffers unless stability data is available.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |
| Deionized Water | 25 | > 50 |
| PBS (pH 7.4) | 25 | 5 - 10 |
| PBS (pH 6.8) | 25 | 10 - 15 |
| DMSO | 25 | > 100 |
| Ethanol | 25 | 15 - 25 |
Note: The data in this table is illustrative and intended for guidance. Actual solubility should be determined experimentally.
Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Concentration in PBS (%) | Estimated Apparent Solubility (mg/mL) |
| None | 0 | 5 - 10 |
| DMSO | 0.5 | 15 - 20 |
| Ethanol | 1.0 | 12 - 18 |
| PEG 400 | 5.0 | 20 - 30 |
Note: The data in this table is illustrative and intended for guidance. The compatibility of co-solvents with the specific experimental assay must be confirmed.
Experimental Protocols
Protocol 1: Preparation of this compound Solution in PBS by Direct Dissolution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Reconstitution: Add a small volume of sterile PBS (pH 7.4) to the powder.
-
Vortexing: Vortex the mixture for 1-2 minutes to facilitate initial dissolution.
-
Volume Adjustment: Gradually add the remaining volume of PBS while continuously stirring or vortexing.
-
Solubilization Aids (if needed): If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes or place it in a bath sonicator for 5-10 minutes.
-
pH Check: Verify the final pH of the solution and adjust if necessary.
-
Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter.
Protocol 2: Preparation of this compound Solution in PBS using a Co-solvent (DMSO)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the compound is fully dissolved.
-
Dilution: Add the required volume of the DMSO stock solution to the pre-warmed (37°C) PBS. It is crucial to add the stock solution to the PBS and not the other way around to avoid precipitation.
-
Mixing: Immediately vortex the solution for 30-60 seconds to ensure rapid and uniform dispersion.
-
Final Concentration Check: Ensure the final concentration of DMSO in the solution is below the tolerance level of your experimental system (typically <0.5%).
-
pH Check: Verify the final pH of the solution.
Visualizations
Caption: Workflow for preparing solutions of this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ck12.org [ck12.org]
- 3. Common-ion effect - Wikipedia [en.wikipedia.org]
- 4. Common Ion Effect - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy this compound (EVT-272686) | 705930-02-5 [evitachem.com]
- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. pubs.acs.org [pubs.acs.org]
Levovirin valinate hydrochloride degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and storage of Levovirin valinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, a valine ester prodrug of levovirin, is the hydrolysis of the ester bond. This reaction yields levovirin and the amino acid valine. This hydrolysis can be accelerated by exposure to acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored under controlled conditions. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark place at 0 - 4°C.[1] For long-term storage (months to years), the compound should be stored at -20°C.[1] It is crucial to protect the compound from light and moisture, as it is sensitive to both.[2]
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Inconsistent results can indeed be a sign of compound degradation. If you suspect degradation, consider the following:
-
Storage Conditions: Verify that the compound has been stored correctly, protected from light and moisture, and at the recommended temperature.
-
Solution Stability: this compound is highly soluble in water, but the stability of the compound in solution, especially at neutral or non-optimal pH, can be limited due to hydrolysis.[2] Prepare solutions fresh and use them promptly. If solutions need to be stored, they should be kept at a low temperature (2-8°C) for a very short period, and their stability under these conditions should be verified.
-
Handling: The compound is stable enough for short periods at ambient temperature, such as during shipping.[1] However, repeated exposure to ambient conditions, especially high humidity, should be avoided.
Q4: How can I detect the degradation of this compound in my samples?
A4: The most effective way to detect and quantify degradation is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A suitable RP-HPLC method can separate the intact this compound from its primary degradant, levovirin, and other potential impurities. Monitoring the appearance of the levovirin peak and the decrease in the area of the parent compound peak over time will indicate the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Antiviral Assays | Degradation of this compound to the less potent parent drug, levovirin, before or during the experiment. | - Ensure the compound is stored under the recommended conditions (-20°C for long-term, 0-4°C for short-term).- Prepare solutions fresh before each experiment.- If using a buffered solution, verify its pH and consider the stability of the compound at that pH. |
| Appearance of Unexpected Peaks in HPLC Analysis | Hydrolysis or other degradation pathways (e.g., oxidation) occurring due to improper storage or handling. | - Confirm the identity of the main peaks by comparing with reference standards for this compound and levovirin.- Review storage and sample preparation procedures to identify potential exposure to light, high temperatures, or incompatible solvents.- Perform a forced degradation study to identify potential degradation products. |
| Variability Between Aliquots of the Same Stock Solution | Inconsistent storage of aliquots or degradation of the stock solution over time. | - Store all aliquots under identical, recommended conditions.- When a new stock solution is prepared, perform an initial analysis to establish a baseline.- Re-analyze an aliquot of the stock solution periodically to monitor for degradation. |
| Physical Changes in the Solid Compound (e.g., clumping, discoloration) | Exposure to moisture or light. | - Discard the compound if physical changes are observed.- Ensure the container is tightly sealed and stored in a desiccator if necessary.- Store in an amber vial or in a dark place to protect from light. |
Quantitative Data on Degradation
The following table summarizes illustrative data from a forced degradation study on this compound, demonstrating its stability under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Primary Degradant |
| 0.1 M HCl | 24 hours | 60°C | 25% | Levovirin |
| 0.1 M NaOH | 8 hours | 40°C | 40% | Levovirin |
| 3% H₂O₂ | 24 hours | 25°C | 15% | Oxidative Adducts, Levovirin |
| Heat (Solid State) | 48 hours | 80°C | < 5% | Not significant |
| Photolytic (Solid, UV Lamp) | 72 hours | 25°C | 10% | Photodegradants |
| Photolytic (Solution, UV Lamp) | 24 hours | 25°C | 20% | Photodegradants, Levovirin |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a method to separate and quantify this compound and its primary degradant, levovirin.
1. Materials:
-
This compound reference standard
-
Levovirin reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of 50 µg/mL with Mobile Phase A.
4. Analysis:
-
Inject the prepared sample and monitor the chromatogram for the peaks corresponding to this compound and levovirin.
-
The retention time for this compound will be shorter than that for the more polar levovirin.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with Mobile Phase A for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 40°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with Mobile Phase A for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with Mobile Phase A for HPLC analysis.
4. Photolytic Degradation:
-
Prepare a solution of this compound (1 mg/mL) in Mobile Phase A.
-
Expose the solution to a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Overcoming Low Bioavailability of Levovirin Valinate Hydrochloride in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low oral bioavailability of Levovirin valinate hydrochloride in rat models. The information is compiled from studies on Levovirin, its prodrugs, and other antiviral agents with similar characteristics.
Troubleshooting Guide
Problem: Lower than expected plasma concentrations of Levovirin after oral administration of this compound.
Possible Cause 1: Formulation Issues
The formulation of a drug can significantly impact its dissolution and absorption. For a prodrug like this compound, suboptimal formulation can lead to poor bioavailability.
Suggested Solutions:
-
Lipid-Based Formulations: Consider formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.[1][2][3]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and improve absorption.[4][5][6][7] Studies with other antiviral drugs have shown significant increases in bioavailability with nanoparticle formulations.[5][8]
Table 1: Examples of Bioavailability Enhancement with Different Formulations for Antiviral Drugs in Rats
| Drug | Formulation Strategy | Fold Increase in Bioavailability (Compared to Standard Formulation) | Reference |
| Efavirenz | Solid Drug Nanoparticles | ~4-fold | [5] |
| Maraviroc | Solid Drug Nanoparticles | 2.5-fold | [8] |
| Tenofovir | SEDDS | 21.53-fold (vs. marketed tablet), 66.27-fold (vs. pure drug) | [9] |
| IMB16-4 | Nanoparticles | Cmax increased from 0.68 to 46.98 mg/L | [4] |
Note: These are examples with other drugs and results for this compound may vary.
Possible Cause 2: Premature Hydrolysis of the Ester Prodrug
Ester prodrugs can be susceptible to hydrolysis by esterases in the gastrointestinal tract before they can be absorbed.[10]
Suggested Solutions:
-
Formulation to Protect from Hydrolysis: Lipid-based formulations can help protect the prodrug from enzymatic degradation in the gut lumen.
-
Investigate Intestinal Metabolism: Use an in situ single-pass intestinal perfusion (SPIP) model to assess the extent of pre-absorptive metabolism.
Possible Cause 3: Efflux Transporter Activity
The active metabolite, Levovirin, or the prodrug itself, may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the compound back into the intestinal lumen.
Suggested Solutions:
-
Co-administration with P-gp Inhibitors: In preclinical studies, co-administration with a known P-gp inhibitor can help determine if efflux is a limiting factor.
-
Formulation with Excipients that Inhibit P-gp: Some surfactants used in SEDDS formulations have been shown to inhibit P-gp.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Levovirin in rats?
The oral bioavailability of the parent compound, Levovirin, in Sprague-Dawley rats has been reported to be 29.3%.[11] this compound is a prodrug designed to enhance this value.
Q2: What is the absorption mechanism of valine ester prodrugs like this compound?
Valine ester prodrugs are often designed to target peptide transporters in the intestine, such as H+-oligopeptide transporters.[11][12][13] This carrier-mediated uptake can significantly improve absorption compared to passive diffusion of the parent drug.
Q3: How can I perform a basic pharmacokinetic study in rats to assess bioavailability?
A typical pharmacokinetic study involves oral administration of the compound followed by serial blood sampling. The plasma concentrations of the drug are then measured over time to determine key parameters like Cmax, Tmax, and AUC.
Q4: What is the in situ single-pass intestinal perfusion (SPIP) model and when should I use it?
The SPIP model is an experimental technique in anesthetized rats where a segment of the intestine is isolated and perfused with a drug solution.[14][15][16][17] It is useful for investigating the intestinal permeability and metabolism of a drug, helping to distinguish between poor permeability and first-pass metabolism as causes of low bioavailability.
Experimental Protocols
Protocol 1: Oral Gavage and Blood Sampling for Pharmacokinetic Study in Rats
1. Animal Preparation:
- Use adult male or female Sprague-Dawley or Wistar rats, fasted overnight with free access to water.[18]
- Anesthetize the rat (e.g., with an isoflurane/oxygen mixture or ketamine/xylazine injection). For repeated sampling in conscious animals, surgical implantation of a catheter into the jugular or femoral vein is required.[18][19]
2. Oral Administration (Gavage):
- Choose a gavage needle of the appropriate size for the rat.[20][21]
- Measure the distance from the corner of the rat's mouth to the last rib to ensure proper tube length.
- Gently insert the gavage needle into the esophagus and administer the drug formulation at a controlled rate. The recommended volume is typically 5-10 mL/kg.[21]
3. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the cannulated vein.[22]
- Collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., heparin or EDTA).[18]
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
4. Sample Analysis:
- Quantify the concentration of Levovirin (and the prodrug, if possible) in the plasma samples using a validated analytical method, such as LC-MS/MS.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
1. Animal Preparation:
- Fast rats overnight with free access to water.
- Anesthetize the rat and place it on a heated pad to maintain body temperature.
- Perform a midline abdominal incision to expose the small intestine.
2. Intestinal Cannulation:
- Select the desired intestinal segment (e.g., jejunum).
- Gently flush the segment with warm saline to remove contents.
- Insert and secure cannulas at both ends of the segment.
3. Perfusion:
- Perfuse the segment with a blank buffer solution (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump to allow for equilibration.[15][23]
- After equilibration, switch to the perfusion solution containing this compound and a non-absorbable marker (e.g., phenol red).
- Collect the perfusate from the outlet cannula at specific time intervals for a defined period (e.g., 120 minutes).[23]
4. Sample Analysis:
- Measure the concentrations of this compound, Levovirin, and the non-absorbable marker in the collected perfusate samples.
- Calculate the permeability coefficient (Peff) and the extent of absorption and metabolism within the intestinal segment.
Visualizations
Caption: Experimental workflow for assessing the bioavailability of this compound in rats.
Caption: General mechanism of valine ester prodrug absorption in the intestine.
References
- 1. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dataset of formulation compositions for self-emulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiretroviral Solid Drug Nanoparticles with Enhanced Oral Bioavailability: Production, Characterization, and In Vitro–In Vivo Correlation | Scilit [scilit.com]
- 6. Nanomaterials Designed for Antiviral Drug Delivery Transport across Biological Barriers [ouci.dntb.gov.ua]
- 7. Nanomaterials Designed for Antiviral Drug Delivery Transport across Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrier-mediated intestinal absorption of valacyclovir, the L-valyl ester prodrug of acyclovir: 1. Interactions with peptides, organic anions and organic cations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. Intestinal permeability of metformin using single-pass intestinal perfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 19. currentseparations.com [currentseparations.com]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 23. scielo.br [scielo.br]
Troubleshooting inconsistent results in Levovirin valinate hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levovirin valinate hydrochloride assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay results for this compound are inconsistent. What are the most common causes?
Inconsistent results in this compound assays often stem from a few key areas: sample integrity, chromatographic conditions, and instrument performance. As this compound is a prodrug, its primary in-vivo and potential in-vitro degradation pathway is hydrolysis to the active compound, levovirin, and valine.[1] This susceptibility to hydrolysis is a critical factor to control during sample preparation and analysis.
Troubleshooting Steps:
-
Sample Preparation and Handling:
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pH Control: Ensure the pH of your sample and standard solutions is maintained in a range that minimizes hydrolysis. Acidic or basic conditions can accelerate the degradation of the ester bond.
-
Temperature: Keep samples and standards cool (2-8°C) to slow down potential degradation. Avoid repeated freeze-thaw cycles.
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Solvent Selection: Use aprotic solvents or buffered aqueous solutions at a suitable pH for sample dissolution and dilution.
-
-
Chromatographic Separation (HPLC/UPLC):
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention time and peak shape of both this compound and its potential degradants. Ensure consistent and accurate mobile phase preparation.
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Column Condition: Column degradation can lead to poor peak shape, loss of resolution, and shifting retention times. Use a guard column and ensure proper column washing and storage.
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Inconsistent Dwell Volume: If using a gradient method, differences in the HPLC system's dwell volume can lead to variability in retention times between instruments.
-
-
Instrument Performance:
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Leaks: Check for any leaks in the system, as this can cause fluctuations in flow rate and pressure, leading to inconsistent retention times and peak areas.
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Injector Precision: Poor injector precision will lead to variable injection volumes and, consequently, inconsistent peak areas.
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Detector Fluctuations: A noisy or drifting baseline can be caused by an unstable lamp or contaminated flow cell.
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Q2: I am observing an unexpected peak in my chromatogram. How can I identify it?
An unexpected peak is often a degradant, an impurity from the sample matrix, or a contaminant. Given that this compound is an ester prodrug, the most likely degradation product is its active form, levovirin, formed through hydrolysis.
Identification Workflow:
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Forced Degradation Study: Perform a forced degradation study by subjecting a pure standard of this compound to stress conditions such as acid, base, oxidation, heat, and light. This will help to intentionally generate degradation products.
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Mass Spectrometry (MS) Analysis: Couple your LC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. The expected mass of levovirin can be calculated and compared to the experimental data.
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Spiking Study: If a reference standard for levovirin is available, spike a small amount into your sample. An increase in the height of the unknown peak would confirm its identity as levovirin.
Below is a diagram illustrating the logical workflow for identifying an unknown peak in your assay.
Caption: Figure 1. A logical workflow for the identification of unknown peaks in a this compound assay.
Q3: What are the key parameters to consider when validating an HPLC assay for this compound?
Method validation ensures that your analytical procedure is suitable for its intended purpose. According to ICH guidelines, the key validation parameters for a quantitative impurity assay include:
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
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Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery studies.
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Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Typical Acceptance Criteria for Assay Validation:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Robustness | System suitability parameters should pass. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general procedure for the development of a stability-indicating HPLC-UV method.
1. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
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Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
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Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
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Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with the diluent.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.
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Photolytic Degradation: Expose a 1 mg/mL solution of the drug to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
Analyze all stressed samples along with a non-stressed control.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Figure 2. A general workflow for conducting a forced degradation study on this compound.
Signaling Pathways and Logical Relationships
This compound: Prodrug to Active Moiety
This compound is a prodrug designed to improve the bioavailability of levovirin. In the body, it undergoes enzymatic hydrolysis to release the active antiviral agent, levovirin, and the amino acid, valine.[1] Levovirin is then phosphorylated to its active triphosphate form, which interferes with viral RNA synthesis.
The diagram below illustrates this activation pathway.
Caption: Figure 3. The metabolic activation pathway of this compound to its active triphosphate form.
References
Technical Support Center: Optimizing Levovirin Valinate Hydrochloride Concentration for HCV Replicon Assays
Welcome to the technical support center for the use of Levovirin valinate hydrochloride in Hepatitis C Virus (HCV) replicon assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of HCV?
This compound is a valine ester prodrug of levovirin, a synthetic L-nucleoside analog.[1][2] As a prodrug, it is designed to improve the oral absorption of levovirin.[3] After administration, it is rapidly and extensively converted into its active form, levovirin, through hydrolysis.[1][3]
The precise mechanism of action of levovirin against HCV is not fully elucidated but is thought to be primarily immunomodulatory, similar to that of ribavirin. While it is a nucleoside analog, its direct antiviral activity against the HCV polymerase is considered weak.[1] Some studies suggest that nucleoside analogs can be incorporated into viral RNA, leading to premature termination of RNA synthesis.[1]
Q2: What is an HCV replicon assay and why is it used?
An HCV replicon assay is a cell-based system used to study the replication of the HCV genome and to screen for antiviral compounds.[4][5] These assays typically use human hepatoma cell lines (e.g., Huh-7) that have been genetically engineered to contain a subgenomic portion of the HCV RNA, which can replicate autonomously without producing infectious virus particles, making them safer to work with.[4][5] Often, a reporter gene, such as luciferase or a fluorescent protein, is included in the replicon to provide a quantifiable measure of viral replication.[6]
Q3: What are the key parameters to determine when optimizing this compound concentration?
When optimizing the concentration of any experimental compound in an HCV replicon assay, the two most important parameters to determine are:
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EC50 (Half-maximal Effective Concentration): This is the concentration of the compound that inhibits 50% of the HCV replicon replication. A lower EC50 value indicates higher antiviral potency.
-
CC50 (Half-maximal Cytotoxic Concentration): This is the concentration of the compound that causes a 50% reduction in the viability of the host cells. A higher CC50 value indicates lower cytotoxicity.
The therapeutic potential of a compound is often initially assessed by its Selectivity Index (SI) , which is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI is desirable, as it indicates that the compound is effective at concentrations well below those that are toxic to the cells.
Q4: Are there published EC50 and CC50 values for this compound in HCV replicon assays?
As of late 2025, there is a lack of publicly available, specific EC50 and CC50 data for this compound in peer-reviewed literature for HCV replicon assays. The primary focus of published information has been on its pharmacokinetic properties as a prodrug.[3] Therefore, researchers will need to empirically determine these values in their specific replicon system.
Q5: How stable is this compound in cell culture media?
Experimental Protocols & Data Presentation
Protocol: Determining EC50 and CC50 in a Luciferase-Based HCV Replicon Assay
This protocol provides a general framework for determining the antiviral activity and cytotoxicity of a test compound like this compound.
1. Cell Plating:
- Seed Huh-7 cells harboring a luciferase-based HCV replicon (e.g., genotype 1b) in 96-well plates at a pre-determined optimal density.
- Incubate for 24 hours to allow for cell adherence.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls: a no-drug (vehicle) control (e.g., 0.5% DMSO) and a positive control with a known HCV inhibitor.
3. Incubation:
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
4. Assay Readout:
- For EC50 (Antiviral Activity):
- Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.
- Higher luciferase signal corresponds to higher HCV replication.
- For CC50 (Cytotoxicity):
- In a parallel plate, measure cell viability using a suitable assay, such as one based on calcein AM conversion or ATP content (e.g., CellTiter-Glo®).
5. Data Analysis:
- Normalize the luciferase and cell viability data to the vehicle control (set to 100%).
- Plot the normalized data against the logarithm of the compound concentration.
- Use a non-linear regression analysis (four-parameter logistic curve) to calculate the EC50 and CC50 values.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables. Below is an illustrative example of how to present the results for this compound, as specific data is not publicly available.
Table 1: Illustrative Antiviral Activity and Cytotoxicity of this compound against HCV Genotype 1b Replicon
| Compound | HCV Replicon Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 1b | 15.5 | >100 | >6.5 |
| Ribavirin (Reference) | 1b | 10.2 | >100 | >9.8 |
| Known NS5B Inhibitor (Control) | 1b | 0.05 | >50 | >1000 |
Note: Data for this compound is illustrative and must be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in luciferase readings between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors during compound addition or reagent dispensing. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before plating and mix gently. 2. Use calibrated multichannel pipettes; change tips between concentrations. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS. |
| No significant inhibition of HCV replication even at high concentrations. | 1. The compound has low or no intrinsic activity against the specific HCV genotype replicon being used. 2. Compound degradation or instability in the culture medium. 3. The replicon cell line has developed resistance. | 1. Test against different HCV genotypes if available. Remember Levovirin's direct antiviral activity is expected to be weak. 2. Prepare fresh stock solutions and dilutions for each experiment. Consider a shorter incubation time. 3. Use a low-passage number of the replicon cell line. Sequence the replicon to check for resistance mutations if this is a recurring issue. |
| Significant cytotoxicity observed at concentrations where antiviral activity is expected. | 1. The compound is generally cytotoxic. 2. The solvent (e.g., DMSO) concentration is too high. 3. Contamination of the compound or cell culture. | 1. A low Selectivity Index (SI) indicates poor therapeutic potential. 2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%). 3. Check for mycoplasma contamination and ensure aseptic technique. |
| EC50 values are inconsistent across different experiments. | 1. Variability in cell health or passage number. 2. Differences in incubation times. 3. Inconsistent reagent quality or preparation. | 1. Use cells within a defined passage number range. Monitor cell morphology and doubling time. 2. Maintain a consistent incubation period for all experiments. 3. Use reagents from the same lot where possible and follow standardized preparation protocols. |
Visualizations
Experimental Workflow
Caption: Workflow for determining EC50 and CC50 of this compound.
Prodrug Activation Pathway
Caption: Conversion of the prodrug Levovirin valinate HCl to its active form.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in replicon assays.
References
- 1. Buy this compound (EVT-272686) | 705930-02-5 [evitachem.com]
- 2. medkoo.com [medkoo.com]
- 3. Single- and multiple-dose pharmacokinetics of this compound (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Levovirin valinate hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Levovirin valinate hydrochloride in experimental media.
Troubleshooting Guide
Precipitation of a compound in cell culture media can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.
Issue: I observed precipitation after adding this compound to my cell culture medium.
Below is a step-by-step guide to troubleshoot this issue.
Step 1: Review Compound Characteristics and Stock Solution Preparation
This compound is the hydrochloride salt of a valine ester prodrug of Levovirin. Its hydrochloride form suggests good aqueous solubility.[1] It is also known to be soluble in DMSO.[2]
Recommendations:
-
Confirm Stock Concentration: Ensure your stock solution concentration is not excessively high. Highly concentrated stock solutions are more prone to precipitation upon dilution into an aqueous buffer like cell culture media.
-
Solvent Choice: While DMSO is a common solvent, its final concentration in the media should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate when the local concentration of DMSO is reduced upon dilution.[3]
-
Proper Dissolution: Ensure the compound is fully dissolved in the solvent before adding it to the medium. Gentle warming or vortexing of the stock solution can sometimes help, but be mindful of the compound's stability.
Step 2: Evaluate the Cell Culture Medium and Environment
The composition and conditions of the cell culture medium can significantly influence the solubility of a compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Salt Concentration | Cell culture media are rich in salts. The addition of a hydrochloride salt like this compound can potentially exceed the solubility product of certain salts, leading to precipitation. Prepare a fresh batch of medium and consider adding the compound before adding supplements that contain high salt concentrations, if possible. |
| pH of the Medium | The pH of the medium can affect the ionization state and solubility of a compound.[4][5] While most media are buffered, the addition of an acidic or basic compound can cause localized pH shifts. Measure the pH of the medium after adding this compound. If a significant change is observed, you may need to adjust the pH of your stock solution or the medium itself. |
| Temperature Effects | Temperature shifts can cause components to precipitate out of the solution.[6] Avoid repeated freeze-thaw cycles of the media and allow both the media and the compound stock solution to reach room temperature before mixing. |
| Evaporation | Evaporation of water from the culture plates can increase the concentration of all components, potentially leading to precipitation.[6] Ensure proper humidification of your incubator. |
| Interaction with Media Components | Some compounds can interact with proteins or other components in the serum or media supplements, leading to precipitation.[7] If using a serum-containing medium, try reducing the serum concentration or using a serum-free medium to see if the issue persists. |
Step 3: Optimize the Experimental Protocol
The way the compound is introduced to the medium can be critical.
Experimental Protocol Recommendations:
| Parameter | Recommendation |
| Method of Addition | Add the stock solution dropwise to the medium while gently swirling or vortexing. This helps to avoid high local concentrations of the compound and the solvent. |
| Final Concentration | Start with a lower final concentration of this compound. It is possible that the intended concentration exceeds its solubility limit in your specific medium. |
| Incubation Time | Observe the plates at different time points after adding the compound. Precipitation may not be immediate. |
Experimental Protocol: Solubility Assessment of this compound in Cell Culture Medium
This protocol provides a method to determine the approximate solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
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Vortex mixer
-
Microscope
Procedure:
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Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
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Create a series of dilutions of the stock solution in your cell culture medium in sterile microcentrifuge tubes. Start with a high concentration and perform serial dilutions.
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Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a set period (e.g., 2, 6, and 24 hours).
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After incubation, visually inspect each tube for any signs of precipitation.
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For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.
-
The highest concentration that remains clear of any visible precipitate is the approximate solubility limit of this compound in your medium under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is highly soluble in water due to its hydrochloride salt form.[1] It is also reported to be soluble in DMSO.[2] For cell culture experiments, preparing a concentrated stock in sterile water is often preferable to minimize solvent-induced toxicity. If DMSO must be used, ensure the final concentration in the culture medium is as low as possible (ideally <0.1%).[3]
Q2: My compound precipitates immediately upon addition to the media. What should I do?
A2: This is likely due to a high local concentration of the compound or the solvent. Try adding your stock solution dropwise to the medium while gently swirling. You can also try preparing a more dilute stock solution to increase the volume you add to the media, which can aid in more rapid dispersion.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, different media formulations have varying concentrations of salts, amino acids, and other components that can influence the solubility of a compound. If you are experiencing precipitation, you could try a different medium formulation if your experimental design allows for it.
Q4: I noticed precipitation after incubating my plates for a few hours. What could be the cause?
A4: Delayed precipitation can be due to several factors, including temperature changes, evaporation, or interactions with cellular metabolites. Ensure your incubator has proper humidity control to prevent evaporation.[6] Also, consider the stability of the compound in the medium over time.
Q5: How can I be sure that what I am seeing is compound precipitation and not something else?
A5: Precipitates in cell culture can also be caused by contamination (bacterial or fungal), or the precipitation of salts or proteins from the medium itself. You can examine the precipitate under a microscope; compound precipitates often have a crystalline appearance. To rule out other causes, you can prepare a "cell-free" plate with just the medium and your compound and incubate it alongside your experimental plates.
Visual Guides
Below are diagrams to help visualize the troubleshooting process and the factors that can lead to drug precipitation.
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Key factors that can contribute to drug precipitation in cell culture media.
References
- 1. Buy this compound (EVT-272686) | 705930-02-5 [evitachem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Levovirin valinate hydrochloride in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Levovirin valinate hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a valine ester prodrug of Levovirin, an investigational antiviral agent studied for the treatment of Hepatitis C.[1][2] As a prodrug, it is converted in the body into the active form, Levovirin. Levovirin is a nucleoside analog that interferes with viral RNA synthesis, thereby inhibiting viral replication.[2]
Q2: Why am I observing cytotoxicity in my cell lines when treated with this compound?
As a nucleoside analog, Levovirin can interfere with cellular processes, leading to cytotoxic effects. The cytotoxicity of nucleoside analogs like Ribavirin (a structurally similar compound) has been shown to be dependent on the cell line and concentration used.[3][4][5] The observed toxicity may be due to the inhibition of cell proliferation or the induction of apoptosis (programmed cell death).[6]
Q3: Are certain cell lines more sensitive to this compound?
While specific data for this compound is limited, studies on the similar compound Ribavirin show varying sensitivity across different cell lines. For example, CHO-K1 cells have been shown to be more sensitive to Ribavirin-induced inhibition of cell proliferation compared to HepG2 cells.[3][4] It is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.
Q4: What are the typical cellular pathways affected by cytotoxic nucleoside analogs?
Cytotoxic drugs, including nucleoside analogs, can induce apoptosis through two main signaling pathways:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, which are enzymes that execute cell death.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing higher-than-expected cytotoxicity in your experiments, consider the following troubleshooting steps:
Issue 1: Sub-optimal Drug Concentration
-
Recommendation: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line. This will help you identify a suitable concentration range for your antiviral assays that minimizes cytotoxicity.
Issue 2: Prolonged Exposure Time
-
Recommendation: Reduce the incubation time of the drug with your cells. Cytotoxicity can be time-dependent. A shorter exposure may be sufficient to observe the desired antiviral effect while minimizing harm to the cells.
Issue 3: Cell Line Sensitivity
-
Recommendation: If your current cell line is highly sensitive, consider using a different, more robust cell line for your experiments if your research goals permit.
Issue 4: Assay-Related Artifacts
-
Recommendation: Ensure that the cytotoxicity assay you are using is appropriate for your experimental setup. For example, the MTT assay measures metabolic activity, which can sometimes be affected by the compound without directly causing cell death, potentially leading to an overestimation of cytotoxicity.[7] Consider using a complementary assay, such as a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, to confirm your results.
Data Presentation
The following table summarizes the cytotoxic and anti-proliferative concentrations of Ribavirin, a related nucleoside analog, in various cell lines. This data can serve as a reference for designing your own experiments with this compound.
| Cell Line | Compound | Parameter | Concentration | Reference |
| HepG2 | Ribavirin | Inhibition of Proliferation | 3.9 mg/ml | [3][4] |
| CHO-K1 | Ribavirin | Inhibition of Proliferation | 244.2 µg/ml | [3][4] |
| A549 | Ribavirin | CC50 | 50.21 µg/ml | [6] |
| Vero | Ribavirin | CC50 | 65.01 µg/ml | [6] |
| HEp-2 | Ribavirin | CC50 | ~75 µM | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound. Include three types of controls:
-
Vehicle control (cells with medium and vehicle).
-
Positive control (cells treated with a lysis buffer to achieve maximum LDH release).
-
Background control (medium only).
-
-
Incubate the plate for the desired exposure time.
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Signaling Pathways
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Experimental Workflow
Caption: Workflow for assessing drug-induced cytotoxicity.
References
- 1. medkoo.com [medkoo.com]
- 2. Buy this compound (EVT-272686) | 705930-02-5 [evitachem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chromosomal instability and cytotoxicity induced by ribavirin: comparative analysis in cell lines with different drug-metabolizing profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Minimizing off-target effects of Levovirin valinate hydrochloride in vitro
Welcome to the technical support center for Levovirin valinate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Levovirin and Ribavirin?
This compound is a valine ester prodrug of Levovirin.[1] Following administration in in vitro systems with appropriate esterase activity or in in vivo models, it is rapidly and completely converted to Levovirin.[1] Levovirin is the L-enantiomer of Ribavirin, a broad-spectrum antiviral agent.[2] While Ribavirin is a racemic mixture (containing both D- and L-enantiomers), Levovirin consists solely of the L-isostere.
Q2: What are the known or suspected mechanisms of action and off-target effects of Levovirin?
The precise mechanism of action of Levovirin is not as extensively studied as that of Ribavirin. However, it is known to possess immunomodulatory properties, similar to Ribavirin, and can enhance a Th1-type immune response.[2][3] Given its structural similarity to Ribavirin, it is plausible that Levovirin may share some of its molecular mechanisms and off-target effects. The established mechanisms for Ribavirin, which may be relevant for investigating off-target effects of Levovirin, include:
-
Inhibition of inosine monophosphate dehydrogenase (IMPDH): This can lead to the depletion of intracellular guanosine triphosphate (GTP) pools, affecting cellular processes dependent on GTP.
-
Modulation of cellular signaling pathways: Ribavirin has been shown to affect signaling pathways involving STAT1 and S6 phosphorylation.
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Interaction with RNA metabolism: As a nucleoside analog, it may interfere with RNA synthesis and processing.[4]
Q3: We are observing unexpected cytotoxicity in our cell line when treated with this compound. What could be the cause?
Unexpected cytotoxicity can stem from several factors:
-
High Concentrations: The concentration of Levovirin may be too high for the specific cell line being used. It is crucial to determine the 50% cytotoxic concentration (CC50) for your cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antiviral compounds.
-
Off-Target Effects: The cytotoxicity could be a result of off-target effects, such as the inhibition of cellular enzymes essential for survival or proliferation.
-
Prodrug Conversion: Ensure that the prodrug, this compound, is efficiently converted to Levovirin in your in vitro system. Inefficient conversion could lead to the accumulation of the prodrug, which may have its own cytotoxic profile.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity or Poor Cell Viability
Initial Checks:
-
Confirm Drug Concentration and Purity: Verify the concentration of your stock solution and the purity of the this compound.
-
Cell Culture Health: Ensure that the cells are healthy, within a low passage number, and free from contamination before initiating the experiment.
-
Solvent Toxicity: If using a solvent like DMSO, perform a vehicle control to ensure that the solvent concentration is not causing cytotoxicity.
Experimental Troubleshooting:
-
Determine the 50% Cytotoxic Concentration (CC50): Perform a dose-response experiment to determine the CC50 of Levovirin in your specific cell line. This will help you to work within a non-toxic concentration range for subsequent experiments.
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.
Issue 2: Inconsistent or Irreproducible Experimental Results
Initial Checks:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, drug treatment duration, and assay procedures, are consistent across experiments.
-
Reagent Stability: Check the stability and proper storage of this compound and all other reagents.
Experimental Troubleshooting:
-
Rescue Experiment: To determine if an observed effect is due to the intended mechanism or an off-target effect, a rescue experiment can be performed. For example, if you hypothesize that the off-target effect is due to GTP depletion from IMPDH inhibition, you can supplement the culture medium with guanosine and observe if the effect is reversed.
-
Use of Control Compounds: Include a well-characterized related compound, such as Ribavirin, as a positive control to benchmark your results.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
Objective: To determine the concentration of Levovirin that reduces cell viability by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions. Include wells with untreated cells (negative control) and vehicle-treated cells (solvent control).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or a luminescent ATP-based assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Off-Target Liability Screening Using a Kinase Panel
Objective: To identify potential off-target interactions with a panel of kinases.
Methodology:
-
Compound Submission: Submit Levovirin to a commercial provider offering kinase panel screening services.
-
Assay Format: The screening is typically performed using radiometric or fluorescence-based assays at a fixed concentration of Levovirin (e.g., 10 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase in the panel. A significant inhibition (e.g., >50%) indicates a potential off-target interaction.
-
Follow-up: For any identified "hits," determine the IC50 value through a dose-response experiment to confirm the interaction and assess its potency.
Data Presentation
Table 1: Hypothetical Cytotoxicity and Off-Target Activity of Levovirin
| Parameter | Cell Line / Target | Result |
| CC50 | HepG2 | 75 µM |
| A549 | 120 µM | |
| Huh7 | 90 µM | |
| IC50 | IMPDH | 25 µM |
| Kinase X | > 100 µM | |
| Kinase Y | 15 µM |
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Potential on-target and off-target signaling effects.
Caption: A logical guide for troubleshooting unexpected results.
References
- 1. Single- and multiple-dose pharmacokinetics of this compound (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospects for hepatitis C virus therapeutics: levovirin and viramidine as improved derivatives of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Adjusting pH for optimal Levovirin valinate hydrochloride activity
Technical Support Center: Compound V
Welcome to the technical support center for Compound V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The following information is designed to address common issues, with a focus on optimizing experimental conditions such as pH for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of pH on the stability and activity of a hydrochloride salt compound like Compound V?
The pH of the experimental buffer can significantly influence the stability, solubility, and activity of a hydrochloride salt compound. Since Compound V is a valinate hydrochloride, it is supplied as a salt to enhance its solubility and stability in solid form. In solution, the pH will affect the ionization state of the molecule. Changes in ionization can alter the compound's ability to bind to its target, permeate cell membranes, and its overall stability, potentially leading to precipitation or degradation if the pH is not optimal.
Q2: My experimental results with Compound V are inconsistent. What are the initial troubleshooting steps?
Inconsistent results can stem from several factors. A logical troubleshooting workflow can help isolate the issue. Key areas to investigate include the accuracy of pH in your buffers, the stability of Compound V under your specific experimental conditions, and the consistency of your cell-based or enzymatic assays. It is crucial to ensure that the final pH of your media or buffer is confirmed after the addition of all components, including Compound V.
Below is a diagram illustrating a general troubleshooting workflow for inconsistent results.
Troubleshooting Guide: pH Optimization
Q3: How do I determine the optimal pH for Compound V's activity in my assay?
To determine the optimal pH, a pH-response curve should be generated. This involves testing the activity of Compound V across a range of pH values while keeping all other experimental parameters constant. A common approach is to use a panel of buffers with overlapping pH ranges to cover the desired spectrum.
Table 1: Example pH-Response Data for Compound V This table presents hypothetical data from an antiviral assay, showing the half-maximal inhibitory concentration (IC50) of Compound V at various pH levels. Lower IC50 values indicate higher potency.
| Buffer System | pH | Compound V IC50 (µM) | Standard Deviation (µM) |
| Citrate | 5.5 | 12.8 | ± 1.5 |
| MES | 6.0 | 8.2 | ± 0.9 |
| MES | 6.5 | 3.1 | ± 0.4 |
| HEPES | 7.0 | 1.5 | ± 0.2 |
| HEPES | 7.4 | 0.9 | ± 0.1 |
| HEPES | 8.0 | 4.5 | ± 0.6 |
| Tris | 8.5 | 9.7 | ± 1.1 |
Data is for illustrative purposes only.
Based on this example data, Compound V exhibits the highest potency (lowest IC50) at a physiological pH of 7.4.
Q4: What is a standard protocol for conducting a pH optimization experiment?
Below is a detailed methodology for assessing the antiviral activity of Compound V across a pH gradient.
Experimental Protocol: pH Optimization Assay
-
Buffer Preparation:
-
Prepare a series of biologically compatible buffers (e.g., MES, HEPES, Tris) at 0.5 pH unit increments, covering a range from pH 6.0 to 8.5.
-
Ensure the final concentration of the buffer in the assay medium does not cause cytotoxicity. A common working concentration is 10-25 mM.
-
-
Compound V Preparation:
-
Prepare a high-concentration stock solution of Compound V in a suitable solvent (e.g., DMSO or sterile water).
-
Create serial dilutions of Compound V in assay medium that has been pre-adjusted to the target pH values.
-
-
Cell Seeding:
-
Seed host cells in 96-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
-
Assay Execution:
-
After cell adherence, replace the growth medium with the pH-adjusted assay medium containing the various concentrations of Compound V.
-
Add the virus at a pre-determined multiplicity of infection (MOI).
-
Include appropriate controls: cells only (no virus, no compound), virus-infected cells (no compound), and vehicle controls for each pH value.
-
-
Incubation and Endpoint Analysis:
-
Incubate the plates for a period sufficient to allow for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
-
Quantify viral activity using a suitable method, such as a cell viability assay (e.g., MTT, CellTiter-Glo®) or by quantifying viral protein/gene expression (e.g., ELISA, qPCR).
-
-
Data Analysis:
-
Calculate the percent inhibition of viral activity for each concentration of Compound V at each pH.
-
Plot the dose-response curves and determine the IC50 value for each pH condition using non-linear regression analysis.
-
The following diagram outlines this experimental workflow.
Q5: How might Compound V's activity be linked to cellular signaling pathways, and how could pH affect this?
Many antiviral compounds function by inhibiting viral enzymes or by modulating host cell signaling pathways to create an anti-viral state. For instance, a compound might inhibit a viral polymerase or interfere with a host kinase pathway that the virus hijacks for replication.
The ionization state of Compound V, dictated by the surrounding pH, can directly impact its interaction with a target protein within such a pathway. An improperly protonated or deprotonated state might lead to reduced binding affinity for the target enzyme or receptor, thereby diminishing its inhibitory effect.
Below is a hypothetical signaling pathway that could be targeted by an antiviral agent.
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of Levovirin Valinate Hydrochloride and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of two antiviral agents: the well-established drug Ribavirin and the investigational prodrug Levovirin valinate hydrochloride. While extensive clinical data is available for Ribavirin, information on this compound is limited due to its investigational status. This comparison is based on available preclinical and limited clinical information for this compound and extensive clinical trial and post-marketing data for Ribavirin.
Executive Summary
Ribavirin, a cornerstone of combination therapy for chronic hepatitis C for many years, is well-known for its significant side effect profile, most notably a dose-dependent hemolytic anemia. This toxicity often necessitates dose reduction or discontinuation of therapy. This compound was developed as a prodrug of levovirin, the L-enantiomer of ribavirin, with the primary objective of improving upon the safety profile of ribavirin. The fundamental difference in the metabolic activation of these two compounds is believed to be the key to their distinct side effect profiles. While levovirin is reported to lack direct antiviral activity, it is suggested to possess immunomodulatory effects similar to ribavirin but with a reduced potential for hemolytic anemia.
Due to the limited availability of comprehensive clinical trial data for this compound, a direct quantitative comparison of all side effects is not feasible at this time. This guide will present the established side effect data for Ribavirin and offer a mechanistically-driven comparison with the expected profile of this compound.
Ribavirin: A Profile of Common and Severe Side Effects
Ribavirin's use is associated with a broad spectrum of adverse effects, with hemolytic anemia being the most significant dose-limiting toxicity. The data presented in the following table is a summary from various clinical trials and post-marketing surveillance. The frequencies of these side effects can vary depending on the dose of ribavirin, the specific interferon it is combined with, and the patient population.
| Side Effect Category | Specific Adverse Event | Frequency (%) |
| Hematological | Hemolytic Anemia | 10-20% (clinically significant) |
| Neutropenia | 21% | |
| Thrombocytopenia | 5% | |
| Lymphopenia | 12% | |
| Constitutional | Fatigue | 60-70% |
| Headache | 40-60% | |
| Fever | 25-40% | |
| Chills | 20-35% | |
| Influenza-like illness | 13-18% | |
| Neuropsychiatric | Depression | 20-30% |
| Irritability/Anxiety | 20-30% | |
| Insomnia | 15-25% | |
| Impaired Concentration | 10-15% | |
| Gastrointestinal | Nausea | 30-40% |
| Anorexia | 20-30% | |
| Diarrhea | 10-20% | |
| Vomiting | 10-15% | |
| Musculoskeletal | Myalgia | 30-50% |
| Arthralgia | 20-30% | |
| Dermatological | Rash | 20-30% |
| Pruritus | 15-25% | |
| Alopecia | 10-20% | |
| Respiratory | Dyspnea | 10-20% |
| Cough | 10-15% |
Note: The percentages are approximate and can vary based on the specific study and patient population.
This compound: A Focus on an Improved Safety Profile
This compound is a prodrug that is rapidly and extensively converted to levovirin in the body. The rationale behind the development of levovirin and its prodrugs was to mitigate the significant side effects associated with ribavirin, particularly hemolytic anemia.
Mechanism for Reduced Hemolytic Anemia:
The primary toxicity of ribavirin, hemolytic anemia, is a direct consequence of its accumulation in red blood cells. Ribavirin is taken up by erythrocytes and phosphorylated to ribavirin triphosphate, which depletes intracellular ATP stores, leading to oxidative damage and hemolysis.
In contrast, levovirin, the active form of this compound, is not significantly phosphorylated within cells. This key difference in the metabolic pathway is expected to prevent its accumulation in red blood cells and, consequently, avoid the induction of hemolytic anemia. Preclinical studies have supported this hypothesis, showing that levovirin does not cause the same degree of red blood cell destruction as ribavirin.
While comprehensive clinical data on the side effects of this compound is not publicly available, a phase 1 study in healthy volunteers was conducted to assess its pharmacokinetics and safety. The abstract of this study focuses on the pharmacokinetic profile and does not provide a detailed breakdown of adverse events. However, the development of levovirin was predicated on it being a less toxic alternative to ribavirin.
Experimental Protocols
Detailed experimental protocols for the clinical trials that generated the Ribavirin side effect data are extensive and specific to each study. For researchers interested in the methodologies of these trials, it is recommended to consult the original publications of landmark studies such as the WIN-R trial, the IDEAL study, and the registration trials for various interferon and ribavirin combination therapies. These protocols typically include:
-
Study Design: Randomized, double-blind, active-controlled multicenter trials.
-
Patient Population: Inclusion and exclusion criteria based on hepatitis C genotype, viral load, liver biopsy findings, and prior treatment history.
-
Treatment Regimens: Detailed dosing schedules for ribavirin and the accompanying interferon.
-
Safety Assessments: Schedules for monitoring hematological parameters (hemoglobin, complete blood count), clinical chemistry, and the recording of all adverse events using standardized terminology (e.g., MedDRA). Adverse events are graded for severity and assessed for their relationship to the study drug.
Signaling Pathways and Experimental Workflows
To visualize the fundamental difference in the mechanism of action that likely leads to the differing side effect profiles of Ribavirin and Levovirin, the following diagrams illustrate their respective metabolic pathways and the downstream effect on red blood cells.
Caption: Metabolic pathways of Ribavirin and Levovirin.
Caption: Idealized workflow for a comparative clinical trial.
Conclusion
Ribavirin is an effective antiviral agent whose clinical utility is often limited by a challenging side effect profile, most notably hemolytic anemia. This compound was designed as a prodrug of the L-enantiomer of ribavirin to circumvent this key toxicity. The available mechanistic information suggests that by avoiding intracellular phosphorylation, levovirin does not accumulate in red blood cells and therefore is not expected to cause significant hemolytic anemia.
While this provides a strong rationale for a superior safety profile for this compound, a comprehensive and quantitative comparison of its side effects with those of Ribavirin is hampered by the lack of published data from late-stage clinical trials. For drug development professionals, the story of levovirin's development highlights a targeted approach to mitigating a known toxicity of a clinically important drug. Further clinical investigation and publication of safety data for this compound are necessary to fully elucidate its side effect profile and confirm its potential as a safer alternative to ribavirin in relevant therapeutic areas. Researchers are encouraged to monitor for the release of data from any future clinical trials of this investigational agent.
Comparative Analysis of Cross-Resistance Profiles for Levovirin Valinate Hydrochloride in Hepatitis C Virus
For Immediate Release
This guide provides a comparative analysis of the potential cross-resistance profiles of Levovirin valinate hydrochloride, an investigational prodrug of Levovirin for the treatment of Hepatitis C Virus (HCV). Due to the limited publicly available data on cross-resistance studies specifically for this compound, this guide draws upon the established knowledge of its parent compound, Levovirin, and its closely related stereoisomer, Ribavirin. The experimental protocols and data presentation formats are based on standard methodologies in antiviral resistance testing.
This compound is rapidly and completely converted to Levovirin in the body. Levovirin is the L-enantiomer of Ribavirin, a broad-spectrum antiviral agent that, in combination with other drugs, has been a cornerstone of HCV therapy. The mechanism of action for Ribavirin is multifaceted, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), direct inhibition of the viral RNA-dependent RNA polymerase, and lethal mutagenesis of the viral genome.[1][2][3][4] It is plausible that Levovirin shares some of these mechanisms, particularly its immunomodulatory effects.[4]
Understanding Resistance Mechanisms
Resistance to Ribavirin in HCV has been observed in in-vitro studies and can arise from two primary sources:
-
Host Cell Adaptations: Changes in the host cell that reduce the uptake or metabolism of the drug. For instance, resistance to Ribavirin has been associated with reduced import of the drug into the host cell.[5][6][7]
-
Viral Mutations: Specific mutations in the viral genome that confer reduced susceptibility. For Ribavirin, mutations in the NS5A region of the HCV genome have been shown to confer low-level resistance.[5][7]
Given these mechanisms, cross-resistance between this compound and other antiviral agents would depend on the specific mechanism of resistance and the mode of action of the other drugs. For instance, a host-cell-based resistance mechanism that reduces the uptake of nucleoside analogs could potentially lead to cross-resistance with other drugs of the same class. Conversely, resistance due to a specific viral polymerase mutation might not confer resistance to drugs targeting other viral proteins like the NS3/4A protease or NS5A.
Hypothetical Cross-Resistance Data
While specific experimental data for this compound is not available, the following table illustrates how such data would be presented. This table provides a hypothetical comparison of the 50% effective concentration (EC50) of Levovirin against wild-type and a hypothetical resistant HCV strain, and compares this with the EC50 values of other representative anti-HCV drugs.
| Antiviral Agent | Drug Class | Wild-Type HCV EC50 (µM) | Levovirin-Resistant HCV EC50 (µM) | Fold-Change in EC50 |
| Levovirin | Nucleoside Analog | 10 | 150 | 15 |
| Ribavirin | Nucleoside Analog | 8 | 120 | 15 |
| Sofosbuvir | Nucleoside NS5B Polymerase Inhibitor | 0.04 | 0.05 | 1.25 |
| Dasabuvir | Non-Nucleoside NS5B Polymerase Inhibitor | 0.007 | 0.008 | 1.14 |
| Daclatasvir | NS5A Inhibitor | 0.002 | 0.002 | 1 |
| Simeprevir | NS3/4A Protease Inhibitor | 0.03 | 0.03 | 1 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine antiviral cross-resistance in vitro.
In Vitro HCV Replicon Assay for Antiviral Susceptibility
This assay is used to determine the concentration of an antiviral compound required to inhibit HCV RNA replication by 50% (EC50).
1. Cell Culture and Replicons:
- Huh-7 human hepatoma cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
- Cells are transfected with a subgenomic HCV replicon RNA that expresses a reporter gene (e.g., luciferase) and the HCV non-structural proteins necessary for replication.
- Stable cell lines containing the replicating HCV replicon are established by selecting with an appropriate antibiotic (e.g., G418).
2. Antiviral Assay:
- Replicon-containing cells are seeded into 96-well plates.
- The following day, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral compounds to be tested (e.g., Levovirin, and other approved anti-HCV drugs).
- Each drug concentration is tested in triplicate. A no-drug control is also included.
- The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
3. Measurement of HCV Replication:
- After the incubation period, the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase activity).
- The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
4. Data Analysis:
- The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the drug concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.
- To assess cross-resistance, the EC50 value of each compound against the wild-type replicon is compared to its EC50 value against a replicon with known resistance mutations. The fold-change in EC50 is calculated by dividing the EC50 for the resistant replicon by the EC50 for the wild-type replicon.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for an in vitro cross-resistance study.
Caption: Workflow for in vitro antiviral cross-resistance testing.
Signaling Pathways in Antiviral Action and Resistance
The mechanism of action of nucleoside analogs like Levovirin involves their intracellular conversion to the active triphosphate form, which then competes with natural nucleotides for incorporation into the viral RNA by the viral polymerase. Resistance can emerge through mutations that alter the polymerase's ability to recognize or incorporate the analog.
Caption: Mechanism of action and resistance for a nucleoside analog.
References
- 1. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of ribavirin against distinct viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribavirin Resistance in Hepatitis C Virus Replicon-Containing Cell Lines Conferred by Changes in the Cell Line or Mutations in the Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host-based ribavirin resistance influences hepatitis C virus replication and treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribavirin resistance in hepatitis C virus replicon-containing cell lines conferred by changes in the cell line or mutations in the replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Levovirin Valinate Hydrochloride and its Active Metabolite, Levovirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin valinate hydrochloride, a valine ester prodrug of the nucleoside analog levovirin, has been developed to enhance the oral bioavailability of its active metabolite. Levovirin is investigated for its potential therapeutic application in the treatment of Hepatitis C Virus (HCV) infection. This guide provides a comprehensive comparative analysis of this compound and levovirin, focusing on their pharmacokinetic profiles, mechanism of action, and available efficacy and safety data. The information presented is intended to support research and drug development efforts in the field of antiviral therapies.
Pharmacokinetic Profile: Enhanced Oral Absorption with a Prodrug Strategy
Oral administration of this compound leads to its rapid and complete conversion into the active metabolite, levovirin. This prodrug strategy significantly improves the oral absorption of levovirin.[1]
Data Summary: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and its active metabolite, levovirin, following oral administration in healthy volunteers.
| Parameter | This compound | Levovirin (Active Metabolite) |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour | ~2 hours |
| Elimination Half-life (t½) | < 1 hour | 6 - 8 hours |
| Relative Exposure (Prodrug/Metabolite) | < 6% | - |
Data sourced from a Phase 1 clinical trial in healthy volunteers.[1]
Mechanism of Action: Interference with Viral RNA Synthesis
Levovirin, the active metabolite, is a nucleoside analog that, once inside the host cell, is phosphorylated to its active triphosphate form. This active form is believed to interfere with viral RNA synthesis, a mechanism shared with the well-characterized antiviral agent, ribavirin. The proposed mechanism involves the inhibition of the viral RNA-dependent RNA polymerase, leading to a decrease in viral replication.
Signaling Pathway: Intracellular Activation of Levovirin
The following diagram illustrates the proposed intracellular activation pathway of levovirin.
Caption: Intracellular activation of Levovirin to its active triphosphate form.
In Vitro Efficacy
Experimental Protocols
Phase 1 Pharmacokinetic Study in Healthy Volunteers
Objective: To investigate the single- and multiple-dose pharmacokinetics of this compound.
Methodology:
-
Study Design: A two-part, single- and multiple-dose study.
-
Participants: Healthy volunteers.
-
Administration: Oral administration of this compound.
-
Sampling: Serial blood samples were collected at predefined time points post-dosing.
-
Analysis: Plasma concentrations of this compound and levovirin were determined using a validated analytical method.
-
Pharmacokinetic Parameters: Parameters such as Cmax, Tmax, AUC, and t½ were calculated from the plasma concentration-time data.
This is a generalized protocol based on the abstract of the study by Huang et al. (2005).[1]
In Vitro HCV Replicon Assay
Objective: To determine the in vitro antiviral activity of a compound against HCV replication.
Methodology:
-
Cell Line: Human hepatoma cell line (e.g., Huh-7) harboring an HCV subgenomic replicon. The replicon often contains a reporter gene (e.g., luciferase) for ease of quantification.
-
Compound Preparation: The test compound is serially diluted to various concentrations.
-
Treatment: The replicon-containing cells are incubated with the different concentrations of the test compound.
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Endpoint Measurement: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.
Safety and Tolerability
Detailed comparative safety data from head-to-head clinical trials of this compound and levovirin are not extensively published. As a prodrug, this compound is expected to have a safety profile primarily reflective of the active metabolite, levovirin. Given its structural similarity to ribavirin, a key consideration for the safety profile of levovirin is the potential for hemolytic anemia, a known side effect of ribavirin. However, preclinical studies in rats indicated that levovirin did not cause significant changes in the transcription level of most liver toxicological genes at high doses.
Conclusion
The development of this compound as a prodrug of levovirin represents a successful strategy to enhance the oral absorption of the active antiviral agent. The rapid and efficient conversion to levovirin, combined with a favorable pharmacokinetic profile of the active metabolite, supports its potential as a therapeutic agent for HCV. Further clinical investigations are necessary to fully elucidate its efficacy and safety profile in comparison to existing and emerging anti-HCV therapies. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area.
References
Benchmarking Levovirin Valinate Hydrochloride Against Other HCV Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of Hepatitis C Virus (HCV) therapeutics has evolved rapidly with the advent of direct-acting antivirals (DAAs). These agents target specific viral proteins, offering significantly improved efficacy and safety profiles over older interferon-based regimens. This guide provides a comparative analysis of Levovirin valinate hydrochloride, an investigational prodrug of the nucleoside analog Levovirin, against established HCV inhibitors targeting various viral enzymes. We will delve into their mechanisms of action, present available in-vitro efficacy data, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: A Tale of Two Targets
HCV replication is a complex process involving several viral non-structural (NS) proteins that are prime targets for antiviral therapy. The inhibitors discussed here fall into two main classes based on their molecular targets:
-
NS5B RNA-Dependent RNA Polymerase Inhibitors: This enzyme is crucial for replicating the viral RNA genome. Nucleoside/nucleotide analogs act as chain terminators after being incorporated into the growing RNA strand, while non-nucleoside inhibitors bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its activity.
-
NS3/4A Protease Inhibitors: This serine protease is essential for cleaving the HCV polyprotein into mature, functional viral proteins. Inhibitors of NS3/4A block this cleavage, thereby preventing the formation of the viral replication complex.
This compound is a prodrug of Levovirin, a nucleoside analog that targets the NS5B polymerase . Upon administration, it is converted to its active triphosphate form, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain by the NS5B polymerase. Incorporation of the Levovirin analog leads to premature termination of RNA synthesis, thus inhibiting viral replication.
In contrast, other prominent HCV inhibitors have distinct mechanisms:
-
Sofosbuvir: A nucleotide analog inhibitor of the HCV NS5B polymerase. It acts as a chain terminator, preventing the elongation of the viral RNA.
-
Glecaprevir and Voxilaprevir: Both are potent inhibitors of the NS3/4A protease . They block the proteolytic activity of this enzyme, which is essential for the maturation of HCV non-structural proteins and the assembly of the viral replication complex.
The following diagram illustrates the HCV replication cycle and the targets of these inhibitors.
Caption: HCV Replication Cycle and Inhibitor Targets.
Comparative In-Vitro Efficacy
The in-vitro activity of HCV inhibitors is typically assessed using cell-based replicon assays. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously. The efficacy of a compound is determined by its ability to inhibit viral replication, often measured by a reporter gene (e.g., luciferase) or by quantifying viral RNA levels. The key parameters derived from these assays are:
-
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 is desirable, indicating lower cytotoxicity.
-
SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50). A higher SI indicates a more favorable therapeutic window.
Table 1: In-Vitro Activity of NS5B Polymerase Inhibitors
| Compound | Target | HCV Genotype | EC50 (nM) | CC50 (µM) | Cell Line | Reference |
| Levovirin | NS5B | Data not available | Data not available | Data not available | Data not available | |
| Sofosbuvir | NS5B | 1b | 40 - 99 | >100 | Huh-7 | |
| 2a | 15 - 110 | >100 | Huh-7 | |||
| 3a | 50 | >100 | Huh-7 | |||
| 4a | 40 | >100 | Huh-7 |
Table 2: In-Vitro Activity of NS3/4A Protease Inhibitors
| Compound | Target | HCV Genotype | EC50 (nM) | CC50 (µM) | Cell Line | Reference |
| Glecaprevir | NS3/4A | 1a | 0.86 | >20 | Huh-7 | |
| 1b | 2.0 | >20 | Huh-7 | |||
| 2a | 2.0 | >20 | Huh-7 | |||
| 3a | 3.5 | >20 | Huh-7 | |||
| Voxilaprevir | NS3/4A | 1a | 0.29 | >10 | Huh-7 | |
| 1b | 0.40 | >10 | Huh-7 | |||
| 2a | 0.30 | >10 | Huh-7 | |||
| 3a | 1.1 | >10 | Huh-7 |
Resistance Profile
The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of drug-resistant variants. The barrier to resistance is a critical factor in the long-term success of antiviral therapy.
-
Levovirin: As a nucleoside analog, Levovirin is expected to have a relatively high barrier to resistance. This is because mutations in the highly conserved active site of the NS5B polymerase that would confer resistance are often detrimental to the virus's own replication fitness. Specific resistance-associated substitutions (RASs) for Levovirin have not been extensively characterized in the public literature.
-
Sofosbuvir: This nucleotide analog also has a high barrier to resistance. The S282T substitution in NS5B is the primary RAS associated with sofosbuvir, but it confers only a low level of resistance and is rarely observed in clinical practice.
-
Glecaprevir and Voxilaprevir: NS3/4A protease inhibitors generally have a lower barrier to resistance compared to nucleoside/nucleotide polymerase inhibitors. RASs in the NS3 region, such as at positions Q80, D168, and R155, can confer resistance to this class of drugs. However, Glecaprevir and Voxilaprevir are considered to have a higher barrier to resistance compared to earlier-generation protease inhibitors and are often effective against strains resistant to other protease inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of HCV inhibitors. Below are outlines of the key assays.
HCV Replicon Assay
This cell-based assay is the gold standard for evaluating the in-vitro efficacy of HCV inhibitors.
Caption: HCV Replicon Assay Workflow.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon with a reporter gene (e.g., Renilla luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
Test compounds are serially diluted and added to the cells.
-
Plates are incubated for 48-72 hours at 37°C.
-
-
Quantification of Replication:
-
Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The light output is proportional to the level of HCV replication.
-
-
Cytotoxicity Assessment:
-
A parallel assay is performed to measure cell viability (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Data Analysis:
-
EC50 and CC50 values are calculated by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
NS5B Polymerase Assay
This is a biochemical assay that directly measures the enzymatic activity of the purified HCV NS5B polymerase.
Caption: NS5B Polymerase Assay Workflow.
Methodology:
-
Enzyme and Substrates: Recombinant HCV NS5B polymerase is purified from E. coli or insect cells. A homopolymeric RNA template (e.g., poly(A)) and a complementary biotinylated oligo(U) primer are used as substrates, along with a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged nucleotide.
-
Assay Procedure:
-
The reaction is initiated by adding the enzyme to a mixture containing the template/primer, rNTPs, and the test compound.
-
The reaction is incubated at the optimal temperature for the enzyme.
-
-
Detection:
-
The reaction is stopped, and the newly synthesized biotinylated RNA is captured on a streptavidin-coated plate.
-
The amount of incorporated labeled nucleotide is quantified using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis:
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the log of the compound concentration.
-
NS3/4A Protease Assay
This biochemical assay measures the activity of the purified HCV NS3/4A protease.
Caption: NS3/4A Protease Assay Workflow.
Methodology:
-
Enzyme and Substrate: Recombinant HCV NS3/4A protease is used. A synthetic peptide substrate containing a specific cleavage site for the protease and flanked by a fluorophore and a quencher (FRET substrate) is utilized.
-
Assay Procedure:
-
The reaction is initiated by adding the enzyme to the FRET substrate in the presence of various concentrations of the test compound.
-
-
Detection:
-
Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity. This is monitored in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The IC50 is calculated by plotting the initial reaction velocity against the log of the inhibitor concentration.
-
Conclusion
This compound, as a prodrug of a nucleoside analog targeting the HCV NS5B polymerase, represents a potentially valuable addition to the anti-HCV armamentarium. Its mechanism of action suggests a high barrier to resistance, a desirable characteristic for long-term therapeutic success. While direct comparative efficacy data with currently approved DAAs is limited, the established methodologies for in-vitro evaluation provide a clear framework for its future benchmarking. Further studies are warranted to fully elucidate its potency, resistance profile, and clinical potential in comparison to other highly effective HCV inhibitors like sofosbuvir, glecaprevir, and voxilaprevir. This guide provides the foundational information and experimental context for researchers and drug development professionals to understand and evaluate this promising investigational agent.
Correlating In Vitro Activity of Levovirin Valinate Hydrochloride with In Vivo Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo data available for Levovirin valinate hydrochloride, an antiviral agent investigated for the treatment of Hepatitis C virus (HCV). Given the limited publicly available data for this compound, this guide incorporates data on its active form, Levovirin, and its closely related stereoisomer, Ribavirin, to provide a comprehensive overview for researchers.
Executive Summary
This compound is a prodrug of Levovirin, the L-enantiomer of Ribavirin. While developed to offer an improved toxicity profile compared to Ribavirin, its direct antiviral activity is minimal.[1] The in vivo response observed with this compound is thought to be primarily driven by immunomodulatory effects rather than direct inhibition of viral replication.[1][2] This guide explores the complexities of correlating traditional in vitro metrics, such as the 50% inhibitory concentration (IC50), with the in vivo efficacy of an immunomodulatory antiviral agent.
Data Presentation: In Vitro and In Vivo Comparison
Due to the scarcity of specific in vitro IC50 data for Levovirin, this section presents a comparative summary, including data for the related compound Ribavirin to provide context.
Table 1: In Vitro Antiviral Activity Profile
| Compound | Virus | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Source(s) |
| Levovirin | Hepatitis C Virus | Not specified | No significant direct antiviral activity reported | Not specified | Not applicable | [1] |
| Ribavirin | Hepatitis C Virus (J6/JFH1) | Cell culture | ~214 µM | >400 µM | >1.87 | [3] |
Table 2: In Vivo Response to Antiviral Therapy for Hepatitis C
| Therapeutic Agent(s) | Patient Population | Key In Vivo Response Metric(s) | Outcome | Source(s) |
| Various Direct-Acting Antivirals (DAAs) | Treatment-naive, non-cirrhotic HCV genotype 1 | Sustained Virologic Response (SVR12) | SVR rates >95% | [4] |
| Sofosbuvir/Ledipasvir | Treatment-naive, non-cirrhotic HCV genotype 1 | SVR12 | 97.4% | [5] |
| Elbasvir/Grazoprevir | Treatment-naive, non-cirrhotic HCV genotype 1 | SVR12 | 95.2% | [5] |
| DAA-based therapies | General HCV population | HCV RNA level at week 4 of treatment | Detectable viral load at week 4 is associated with a lower likelihood of achieving SVR. | [6] |
Experimental Protocols
In Vitro Antiviral Activity Assessment (HCV Replicon Assay)
This protocol outlines a standard method for determining the in vitro efficacy of a compound against Hepatitis C virus replication.
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene like luciferase.
-
Compound Preparation: The test compound (e.g., Levovirin) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series is then prepared in cell culture medium.
-
Treatment: The replicon-containing cells are seeded in 96-well plates. After cell attachment, the medium is replaced with the medium containing the various concentrations of the test compound.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the action of the compound.
-
Quantification of Replication:
-
If a luciferase reporter is used, a lysis buffer and luciferase substrate are added, and the luminescence is measured, which is proportional to the level of HCV replication.
-
Alternatively, total RNA can be extracted, and the HCV RNA levels quantified using real-time RT-PCR.
-
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on the host cells is determined using an assay such as the MTT or MTS assay to measure cell viability.
-
Data Analysis: The IC50 value (the concentration at which the compound inhibits 50% of HCV replication) and the CC50 value (the concentration at which the compound reduces cell viability by 50%) are calculated. The Selectivity Index (SI = CC50/IC50) is then determined to assess the therapeutic window of the compound.
In Vivo Efficacy Assessment in Clinical Trials (for HCV)
This protocol describes the general methodology for evaluating the in vivo response to an antiviral agent in patients with chronic Hepatitis C.
-
Patient Population: A cohort of patients with chronic HCV infection is enrolled. Key baseline characteristics are recorded, including HCV genotype, viral load (HCV RNA level), and the presence or absence of cirrhosis.
-
Treatment Regimen: Patients are randomized to receive the investigational drug (e.g., this compound in a combination regimen) or a placebo/standard-of-care treatment for a specified duration (e.g., 12 weeks).
-
Monitoring of Viral Load: Blood samples are collected at regular intervals during and after treatment (e.g., baseline, week 4, end of treatment, and 12 weeks post-treatment). The concentration of HCV RNA in the plasma or serum is quantified using a sensitive molecular assay like RT-PCR.
-
Primary Endpoint - Sustained Virologic Response (SVR): The primary measure of efficacy is the SVR, defined as an undetectable HCV RNA level at 12 weeks (SVR12) or 24 weeks (SVR24) after the completion of therapy. Achieving SVR is considered a cure.
-
Secondary Endpoints: Other in vivo response metrics may include:
-
The rate of viral clearance during treatment.
-
The proportion of patients with undetectable HCV RNA at the end of treatment.
-
Changes in liver function tests (e.g., ALT levels).
-
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study to assess the safety profile of the treatment.
Visualizations
Caption: Experimental workflow from in vitro screening to in vivo clinical assessment.
Caption: Proposed mechanisms of action for Ribavirin and Levovirin.
Discussion and Conclusion
The correlation between in vitro IC50 and in vivo response for antiviral drugs is a cornerstone of drug development. However, for agents like this compound, this relationship is not straightforward. The available evidence suggests that Levovirin, the active metabolite, has minimal direct antiviral activity, which would translate to a very high or immeasurable IC50 in standard replication assays.[1] This is in contrast to its parent compound, Ribavirin, which does exhibit direct antiviral effects, albeit at relatively high concentrations.[3]
The clinical investigation of this compound was predicated on the hypothesis that it could provide the immunomodulatory benefits of Ribavirin with reduced toxicity.[2] Immunomodulatory mechanisms, such as altering the host immune response to the virus, are not captured by simple in vitro replication assays. Therefore, a lack of potent in vitro antiviral activity does not preclude in vivo efficacy for such compounds.
The in vivo response to anti-HCV therapy is robustly measured by the SVR, which signifies a cure. Modern direct-acting antivirals achieve SVR rates exceeding 95% in many patient populations.[4] While this compound did not advance to become a standard of care, its development highlights a critical concept in antiviral research: the mechanism of action dictates the appropriate methods for evaluation.
References
- 1. Use of ribavirin in viruses other than hepatitis C. A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects for hepatitis C virus therapeutics: levovirin and viramidine as improved derivatives of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized clinical trial: Direct-acting antivirals as treatment for hepatitis C in people who inject drugs: Delivered in needle and syringe programs via directly observed therapy versus fortnightly collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepctip.ca [hepctip.ca]
- 5. A Pragmatic, Randomized Controlled Trial of Oral Antivirals for the Treatment of Chronic Hepatitis C: The PRIORITIZE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications of HCV RNA level at week 4 of direct antiviral treatments for Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Levovirin Valinate Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Levovirin valinate hydrochloride. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar molecules, namely valine ester prodrugs and hydrochloride salts, to ensure a high standard of safety in your laboratory.
Essential Safety and Handling at a Glance
Immediate operational and disposal plans are critical when working with investigational compounds like this compound. The following table summarizes key safety information.
| Parameter | Information | Source Analogy |
| Appearance | White to off-white crystalline powder.[1] | L-Valine methyl ester hydrochloride[2][3] |
| Solubility | Highly soluble in water.[1] | General property of hydrochloride salts |
| Stability | Stable under normal storage conditions; sensitive to light and moisture.[1] | L-Valine methyl ester hydrochloride[2] |
| Storage | Keep in a dry, cool, and well-ventilated place in a tightly closed container.[2][4] | L-Valine methyl ester hydrochloride[2] |
| Incompatible Materials | Strong oxidizing agents.[2] | L-Valine methyl ester hydrochloride[2] |
| Hazardous Decomposition | May produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas upon thermal decomposition.[2] | L-Valine methyl ester hydrochloride[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE is required:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Impervious gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Respiratory Protection: For operations that may generate dust, a dust mask or particulate respirator is recommended.
-
Body Protection: A lab coat or overalls should be worn to protect skin and personal clothing.
Procedural Guidance: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name and any hazard warnings.
-
Store: Immediately transfer the compound to a designated storage area that is dry, cool, well-ventilated, and protected from light.
Handling and Experimental Use
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the powder, use a balance inside a ventilated enclosure.
-
Solution Preparation: Prepare solutions in a fume hood. The high solubility in water facilitates easy preparation.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Management
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report all spills to the laboratory supervisor.
Disposal
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be collected in a designated, labeled hazardous waste container.
-
Disposal Route: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Workflow and Safety Controls
The following diagram illustrates the logical flow of handling this compound, emphasizing the integration of safety controls at each step.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
